7-Methylhypoxanthine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQMKYHLDADRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143419 | |
| Record name | Hypoxanthine, 7-methyl- (VAN) (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Methylhypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1006-08-2 | |
| Record name | 1,7-Dihydro-7-methyl-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Purin-6-one, 1,7-dihydro-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylhypoxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hypoxanthine, 7-methyl- (VAN) (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methylhypoxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
7-Methylhypoxanthine: An In-Depth Technical Guide on its Role in the Purine Metabolism Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylhypoxanthine is a purine derivative that plays a role in the complex web of purine metabolism. As a metabolite of the widely consumed methylxanthines, caffeine and theobromine, its presence in biological systems is of significant interest to researchers in pharmacology, drug development, and clinical diagnostics. This technical guide provides a comprehensive overview of this compound's position in the purine metabolism pathway, its enzymatic interactions, and its potential as a therapeutic agent and biomarker.
Chemical Properties and Structure
This compound is a methylated derivative of hypoxanthine, with a methyl group attached at the 7th position of the purine ring.
| Property | Value |
| Molecular Formula | C₆H₆N₄O |
| Molecular Weight | 150.14 g/mol |
| IUPAC Name | 7-methyl-3H-purin-6-one |
| CAS Number | 1006-08-2 |
| ChEBI ID | 17578 |
Role in Purine Metabolism
This compound is primarily formed as a downstream metabolite of caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine). The metabolism of these parent compounds involves a series of demethylation and oxidation reactions, primarily occurring in the liver.
The key enzymes involved in the metabolic pathway leading to and from this compound include:
-
Cytochrome P450 1A2 (CYP1A2): This enzyme is a major player in the demethylation of caffeine and other methylxanthines.
-
Xanthine Oxidase (XO): This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. It can also act on methylated xanthines.
-
N-acetyltransferase 2 (NAT2): This enzyme is involved in the acetylation of various xenobiotics and has been implicated in the metabolism of caffeine metabolites.
The metabolic fate of this compound itself involves further oxidation, potentially by xanthine oxidase, to form 7-methyluric acid, which is then excreted in the urine.
Metabolic Pathway Diagram
Caption: Metabolic pathway of caffeine leading to the formation and subsequent metabolism of this compound.
Quantitative Data on Enzymatic Interactions
Obtaining precise kinetic parameters for this compound with human enzymes is challenging due to limited published data. The following table summarizes available quantitative data, including data from analogous compounds and non-human enzymes, which can serve as a valuable reference.
| Enzyme | Substrate/Inhibitor | Organism/System | Parameter | Value | Reference |
| Xanthine Oxidase | C-7-methyl-7-deazahypoxanthine | Bovine Milk | Km | 2.5 µM | [1] |
| C-7-methyl-7-deazahypoxanthine | Bovine Milk | Vmax (relative) | 0.23 | [1] | |
| N-demethylase (NdmB) | Theobromine (to 7-Methylxanthine) | Pseudomonas putida | - | Efficient conversion | [2] |
| 7-Methylxanthine Methyltransferase (CaMXMT) | 7-Methylxanthine | Coffea arabica | Km | 50 µM | [3] |
Note: The data for C-7-methyl-7-deazahypoxanthine is for a structural analog and may not directly reflect the kinetics of this compound. The data from Pseudomonas putida and Coffea arabica are from non-human enzymatic systems. Further research is required to determine the precise kinetic parameters of this compound with human metabolic enzymes.
Signaling Pathway Involvement: Adenosine Receptor Antagonism
Beyond its role in purine catabolism, this compound has been identified as a non-selective antagonist of adenosine receptors.[4] Adenosine receptors are a class of G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By blocking these receptors, this compound can modulate downstream signaling cascades. This activity is of particular interest in the context of its potential therapeutic effects, such as in the management of myopia.[4]
Adenosine Receptor Signaling Pathway Diagram
Caption: this compound acts as an antagonist at adenosine receptors, blocking the downstream signaling cascade.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Quantitative Analysis of this compound in Biological Fluids by HPLC
This protocol outlines a general method for the quantification of this compound in urine, which can be adapted for serum or plasma with appropriate sample preparation.[5]
1. Sample Preparation (Urine):
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered urine 1:10 with the mobile phase.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 10 mM potassium phosphate buffer (pH 3.5) and methanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 273 nm.
-
Quantification: Use a standard curve prepared with known concentrations of this compound.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to assess the inhibitory potential of this compound on xanthine oxidase activity.
1. Reagents:
-
Xanthine Oxidase (from bovine milk or other sources).
-
Xanthine (substrate).
-
Potassium phosphate buffer (50 mM, pH 7.5).
-
This compound (test inhibitor).
-
Allopurinol (positive control inhibitor).
2. Assay Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and xanthine (final concentration, e.g., 50 µM).
-
Add varying concentrations of this compound or allopurinol to the reaction mixture.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding xanthine oxidase (final concentration, e.g., 0.05 U/mL).
-
Immediately monitor the increase in absorbance at 295 nm (corresponding to the formation of uric acid) for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the inhibitor and calculate the IC₅₀ value.
Experimental Workflow for Investigating Adenosine Receptor Antagonism
This workflow outlines the steps to characterize the antagonistic effect of this compound on a specific adenosine receptor subtype (e.g., A₂A) in a cell-based assay.
References
- 1. Synthesis and xanthine oxidase inhibitory activity of 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SMPDB [smpdb.ca]
- 4. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
7-Methylhypoxanthine: A Comprehensive Technical Guide on its Role as a Caffeine and Theobromine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylhypoxanthine, also known as heteroxanthine, is a purine alkaloid and a significant metabolite of the widely consumed methylxanthines, caffeine and theobromine.[1][2] Its formation is a key step in the intricate metabolic pathways of these stimulants in various organisms, including humans and bacteria.[3][4] This technical guide provides an in-depth exploration of this compound, focusing on its metabolic generation from caffeine and theobromine, the enzymatic processes involved, quantitative pharmacokinetic data, and detailed analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating the metabolism and physiological effects of methylxanthines.
Metabolic Pathways of this compound Formation
This compound is primarily formed through the demethylation of caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine). The specific metabolic routes can vary depending on the biological system.
Human Metabolism
In humans, the metabolism of caffeine and theobromine to this compound predominantly occurs in the liver, mediated by cytochrome P450 (CYP) enzymes.[4][5]
-
From Caffeine: The major route of caffeine metabolism (70-80%) is N-3 demethylation to paraxanthine (1,7-dimethylxanthine).[6] Paraxanthine can then be further metabolized to 7-methylxanthine. A minor pathway involves the N-1 demethylation of caffeine to theobromine, which is then demethylated to this compound.[7] The key enzyme responsible for these demethylation steps is CYP1A2 .[4][5][6] CYP2E1 has also been shown to have a role in the formation of theobromine and theophylline from caffeine.[4]
-
From Theobromine: Theobromine is metabolized in the liver through N-3 demethylation to form 7-methylxanthine.[4][8] This process is also primarily catalyzed by CYP1A2 .[4]
The metabolic cascade continues with the oxidation of this compound to 7-methyluric acid, a reaction catalyzed by xanthine oxidase.[9]
Bacterial Metabolism
Certain bacteria, such as Pseudomonas putida CBB5, possess a distinct enzymatic pathway for caffeine degradation that leads to the formation of this compound.[3][7] This pathway involves a series of N-demethylase enzymes:
-
NdmA: This enzyme catalyzes the N-1 demethylation of caffeine to produce theobromine.[3][10]
-
NdmB: This enzyme is responsible for the N-3 demethylation of theobromine to yield this compound.[3][10]
-
NdmD: This reductase is essential for the activity of both NdmA and NdmB.[3][7]
This bacterial pathway has been harnessed for the biocatalytic production of this compound from caffeine and theobromine.[10][11]
Quantitative Data
The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Cmax | Tmax | t1/2 | Reference |
| Human | 400 mg | Oral | ~20 µmol/L | - | 200 min | [12] |
| Rat (Sprague Dawley) | 30 mg/kg | Oral | ~30 µM | 30 min | ~1.4 h | [13][14] |
| Rat (Sprague Dawley) | 60 mg/kg | Oral | ~60 µM | 30 min | ~1.4 h | [13] |
Table 2: Urinary Metabolites of Theobromine in Humans
| Metabolite | Percentage of Excreted Radioactivity | Reference |
| 7-Methylxanthine | 42% | |
| 3-Methylxanthine | 20% | |
| Theobromine (unchanged) | 18% | |
| 7-Methyluric acid | 10% | |
| 6-amino-5[N-methylformylamino]-1-methyluracil | 10% |
Experimental Protocols
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable analytical method.
Protocol 1: Analysis of this compound in Human Plasma by LC-MS/MS
This protocol is a composite based on established methods for methylxanthine analysis.[9]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing a suitable internal standard (e.g., this compound-d3).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined based on instrument optimization (e.g., precursor ion [M+H]+ to a specific product ion).
-
Internal Standard (e.g., this compound-d3): To be determined based on instrument optimization.
-
-
Collision Energy: Optimized for the specific instrument and transitions.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a typical experimental workflow.
Caption: Human metabolism of caffeine and theobromine.
Caption: Bacterial N-demethylation pathway of caffeine.
Caption: Workflow for this compound analysis.
Conclusion
This compound is a pivotal metabolite in the biotransformation of caffeine and theobromine. Understanding its formation, pharmacokinetics, and analytical determination is essential for a comprehensive assessment of methylxanthine metabolism and its physiological consequences. The data and protocols presented in this guide offer a foundational resource for researchers in pharmacology, toxicology, and drug development, facilitating further investigation into the complex roles of this and other methylxanthine metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel, Highly Specific N-Demethylases Enable Bacteria To Live on Caffeine and Related Purine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. graphviz.org [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 10. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High levels of methylxanthines in chocolate do not alter theobromine disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
The Ocular Enigma: A Technical Guide to the Mechanism of 7-Methylhypoxanthine in Myopia Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myopia, or nearsightedness, is a growing global health concern. The progressive axial elongation of the eye in myopia leads to a range of sight-threatening pathologies in adulthood. 7-Methylhypoxanthine (7-MHX), a metabolite of caffeine and theobromine, has emerged as a promising therapeutic agent for controlling myopia progression. This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of 7-MHX in myopia, with a focus on its role as a non-selective adenosine receptor antagonist and its profound effects on scleral remodeling. This document summarizes key quantitative data from preclinical and clinical studies, details experimental protocols, and visualizes the proposed signaling pathways to offer a comprehensive resource for the scientific community.
Introduction: The Challenge of Myopia and the Emergence of this compound
The escalating prevalence of myopia worldwide necessitates the development of effective interventions to slow its progression. Myopia is characterized by excessive axial elongation of the eye, which is linked to significant remodeling of the sclera, the eye's tough outer layer.[1] The sclera of myopic eyes is typically thinner, with reduced collagen content and smaller collagen fibril diameters.[1][2] this compound has been identified as a potential therapeutic agent that can counteract these changes and slow eye growth.[1][3]
Core Mechanism of Action: Adenosine Receptor Antagonism
The primary mechanism of action of 7-MHX in myopia control is attributed to its function as a non-selective adenosine receptor antagonist.[2][4][5] Adenosine, a ubiquitous signaling molecule, is known to play a role in regulating cell growth and extracellular matrix metabolism. By blocking adenosine receptors in the eye, particularly in the retina, choroid, and sclera, 7-MHX is thought to initiate a cascade of events that ultimately leads to the strengthening of the sclera and a reduction in axial elongation. The exact downstream signaling pathways are still under investigation, but a significant body of evidence points towards a direct impact on scleral fibroblasts and the composition of the scleral extracellular matrix.
The Role of this compound in Scleral Remodeling
A key therapeutic effect of 7-MHX is its ability to modulate the structure and composition of the sclera.[1] In animal models, treatment with 7-MHX has been shown to increase the thickness of the posterior sclera, enhance the collagen content, and increase the diameter of collagen fibrils.[6][7] These changes are believed to increase the biomechanical strength of the sclera, making it more resistant to the stretching forces that lead to axial elongation in myopia.[1]
Impact on Scleral Extracellular Matrix Components
Studies have demonstrated that 7-MHX can prevent the thinning of the sclera and the reduction in collagen fibril diameter that are characteristic of experimentally induced myopia.[1] Furthermore, 7-MHX has been shown to stimulate the synthesis of type I collagen and fibronectin in scleral fibroblasts.[1] Interestingly, it appears to have an opposing effect on choroidal fibroblasts, where it inhibits the synthesis of these proteins.[1]
The Dopamine Hypothesis: An Area of Ongoing Investigation
The role of dopamine in eye growth and myopia development is well-established, with retinal dopamine thought to be an inhibitor of axial elongation.[8][9] Given the known interactions between adenosine and dopamine receptors in the central nervous system, it has been hypothesized that 7-MHX may exert some of its anti-myopia effects through the retinal dopamine system.[10] However, evidence in this area is not yet conclusive. A study in chickens with form-deprivation myopia found that 7-MHX did not significantly inhibit myopia development or alter retinal dopamine levels.[10] This suggests that the primary mechanism of action of 7-MHX is likely independent of the dopamine pathway, at least in this animal model, and may act directly on the choroid and sclera.[10]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data from key studies on the effects of 7-MHX on myopia progression.
Table 1: Effects of this compound in Animal Models of Myopia
| Animal Model | 7-MHX Dosage | Duration of Treatment | Key Findings | Reference |
| Rabbit (Form-Deprivation) | 30 mg/kg/day | 4 weeks | Reduced myopia and axial eye growth; prevented thinning of sclera and collagen fibrils. | [1][11] |
| Guinea Pig (Form-Deprivation) | 300 mg/kg/day | 3 weeks | Reduced myopia and axial eye growth; prevented thinning of sclera and collagen fibrils. | [1] |
| Rhesus Monkey (Lens-Induced) | 100 mg/kg twice daily | ~21 weeks | Reduced axial myopia, augmented hyperopic shifts, and induced hyperopia in control eyes. | [4][5][12] |
| Chicken (Form-Deprivation) | 100 µg/g twice daily (oral) or 12.5 µg (intravitreal) | 8-13 days | Did not significantly inhibit deprivation myopia. | [10] |
Table 2: Effects of this compound in Human Clinical Trials
| Study Population | 7-MHX Dosage | Duration of Treatment | Key Findings on Axial Growth | Key Findings on Myopia Progression | Reference |
| Myopic Children (8-13 years) | 400 mg/day | 12 months | Reduced axial growth by 22% in children with moderate baseline growth and 8% in children with high baseline growth compared to placebo. | Not specified | [7] |
| Myopic Children (mean age 11.3 years) | 400 mg/day | 24 months | Significantly lower axial growth in children treated for 24 months compared to those treated for 12 months. | Myopia progression slowed during treatment and resumed at a similar rate after cessation. | [6][13] |
| Myopic Children (followed from age 10 to 17) | Average 680±164 mg/day | 7 years | Not specified | Significantly lower proportion of children with high myopia at age 17 compared to a control cohort. | [14] |
Experimental Protocols
This section details the methodologies employed in key studies investigating the effects of 7-MHX.
Animal Models of Myopia
-
Form-Deprivation Myopia (FDM): This model is commonly used in rabbits, guinea pigs, and chickens.[1][10][11] One eye is deprived of clear form vision by placing a diffuser over it, which induces axial elongation and myopia. The contralateral eye serves as a control.
-
Lens-Induced Myopia (LIM): This model is frequently used in primates, such as rhesus monkeys.[4][5][12] A negative-powered lens is placed in front of one eye, which imposes hyperopic defocus and stimulates axial elongation to compensate.
Administration of 7-Methylxanthine
-
Oral Administration: In most animal and human studies, 7-MHX is administered orally, either as a daily dose in tablets for humans or mixed with food or administered via gavage for animals.[1][5][6][7][10][12][14]
-
Intravitreal Injection: In some mechanistic studies, 7-MHX has been injected directly into the vitreous cavity of the eye to investigate its local effects.[10]
Ocular Biometry and Refractive Error Measurement
-
Axial Length Measurement: High-resolution biometry instruments, such as the Zeiss IOL-Master, are used to precisely measure the axial length of the eye in human studies.[6][13]
-
Refractive Error Measurement: Cycloplegic refraction, using an autorefractor like the Nikon Retinomax, is performed to determine the eye's refractive state after temporarily paralyzing accommodation.[6]
Biochemical and Histological Analysis
-
Collagen Analysis: The content and diameter of collagen fibrils in the sclera are assessed using techniques such as electron microscopy.[6][11]
-
Dopamine Measurement: High-performance liquid chromatography (HPLC) is used to quantify the levels of dopamine and its metabolites in retinal and vitreous samples.[10]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to the action of 7-MHX in myopia.
Proposed Mechanism of Action of this compound
Caption: Proposed signaling pathway of 7-MHX in the sclera.
Experimental Workflow for Animal Studies
Caption: Generalized experimental workflow for preclinical studies of 7-MHX.
Conclusion and Future Directions
This compound represents a significant advancement in the pharmacological management of myopia. Its primary mechanism of action as a non-selective adenosine receptor antagonist, leading to favorable remodeling of the scleral extracellular matrix, is supported by a growing body of evidence from both preclinical and clinical studies. While the precise molecular pathways are still being elucidated, the consistent findings of increased scleral collagen content and reduced axial elongation underscore its therapeutic potential.
References
- 1. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scleral remodelling in myopia and its manipulation: a review of recent advances in scleral strengthening and myopia control - Backhouse - Annals of Eye Science [aes.amegroups.org]
- 3. ijo.cn [ijo.cn]
- 4. The Adenosine Receptor Antagonist, 7-Methylxanthine, Alters Emmetropizing Responses in Infant Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Adenosine Receptor Antagonist, 7-Methylxanthine, Alters Emmetropizing Responses in Infant Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic 7-methylxanthine in retarding axial eye growth and myopia progression: a 36-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. reviewofmm.com [reviewofmm.com]
- 9. Science of MyopiaX® | Dopavision Research [dopavision.com]
- 10. Effects of 7-Methylxanthine on Deprivation Myopia and Retinal Dopamine Release in Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
7-Methylhypoxanthine: A Non-Selective Adenosine Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylhypoxanthine, also known as 7-methylxanthine (7-MX), is a purine alkaloid and a primary metabolite of caffeine and theobromine. It is recognized as a non-selective antagonist of adenosine receptors, a family of G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its interaction with adenosine receptors. The document details its binding characteristics, summarizes in vivo studies, and provides comprehensive experimental protocols for its characterization.
Pharmacological Profile of this compound
This compound exerts its biological effects primarily through the competitive blockade of all four subtypes of adenosine receptors: A1, A2A, A2B, and A3. As a non-selective antagonist, it does not show significant preference for any single receptor subtype, leading to a broad range of physiological effects.
Binding Affinity at Human Adenosine Receptors
| Receptor Subtype | Ligand | Species | Assay Type | Ki / IC50 (µM) | Reference |
| A1 | This compound | Human | Radioligand Binding (inferred) | > 90-110 | Inferred from[1] |
| A2A | This compound | Human | Not Available | Micromolar (expected) | |
| A2B | This compound | Human | Not Available | Micromolar (expected) | |
| A3 | This compound | Human | Not Available | Micromolar (expected) |
Note: The table reflects the current limitations in the publicly available data for this compound. Further dedicated pharmacological studies are required to fully elucidate its binding profile.
Signaling Pathways
Adenosine receptors are coupled to different G proteins and modulate intracellular signaling cascades, primarily by regulating the activity of adenylyl cyclase and consequently the levels of cyclic AMP (cAMP).
In Vivo Studies
The in vivo effects of this compound have been investigated in various animal models, with a significant focus on its potential to inhibit the progression of myopia.
| Animal Model | Study Focus | Dosage | Key Findings | Reference(s) |
| Rhesus Monkey | Form-deprivation myopia | 100 mg/kg, twice daily (oral) | Reduced axial myopia and induced hyperopia. | [2] |
| Pigmented Rabbit | Form-deprivation myopia | Not specified | Prevented form-deprivation myopia by remodeling the posterior sclera. | [3] |
| Guinea Pig | Form-deprivation myopia | 300 mg/kg body weight | Reduced myopia and axial elongation; thickened sclera and increased collagen fiber diameter. | [4] |
| Chicken | Deprivation myopia | 100 µg/g body weight, twice a day (tube-feeding) or 12.5 µg (intravitreal) | No significant inhibition of deprivation myopia. | [5] |
| Rat | Toxicity and Pharmacokinetics | Up to 1000 mg/kg/day (oral) | Found to be non-toxic at high doses. | [6][7] |
Experimental Protocols
The characterization of this compound as an adenosine receptor antagonist involves standard pharmacological assays, including radioligand binding assays to determine binding affinity and functional assays to assess antagonist activity.
Radioligand Binding Assay (Competitive)
This assay determines the affinity (Ki) of this compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Functional Antagonism)
This functional assay measures the ability of this compound to inhibit the production of cAMP stimulated by an adenosine receptor agonist.
Materials:
-
Intact cells expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Adenosine receptor agonist (e.g., NECA).
-
This compound stock solution.
-
Cell culture medium and stimulation buffer.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound and a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the adenosine receptor agonist (typically the EC80 concentration) to stimulate cAMP production. Include control wells with no agonist (basal) and agonist with no antagonist (maximum stimulation).
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist-induced cAMP response, is determined from this curve.
References
- 1. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Adenosine Receptor Antagonist, 7-Methylxanthine, Alters Emmetropizing Responses in Infant Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 7-methylxanthine on form-deprivation myopia in pigmented rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. karger.com [karger.com]
- 6. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization | MDPI [mdpi.com]
- 7. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of 7-Methylhypoxanthine in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylhypoxanthine, a metabolite of caffeine and theobromine, is a methylxanthine derivative with emerging biological significance in the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, focusing on its molecular targets, downstream signaling pathways, and its influence on neuronal processes. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key signaling cascades to serve as a valuable resource for researchers and professionals in neuroscience and drug development.
Introduction
This compound, also known as heteroxanthine, is a purine alkaloid that belongs to the methylxanthine family, which includes well-known psychoactive compounds like caffeine and theophylline. While historically studied as a metabolite, recent research has begun to elucidate its own distinct pharmacological profile within the central nervous system. This guide will delve into the core mechanisms of action of this compound, its effects on neurotransmission and synaptic plasticity, and the experimental approaches used to investigate these functions.
Molecular Targets and Binding Affinity
The primary molecular targets of this compound in the CNS are adenosine receptors and phosphodiesterases (PDEs). As a member of the methylxanthine class, it acts as a non-selective antagonist at adenosine receptors and an inhibitor of PDEs.
Adenosine Receptor Antagonism
Adenosine is a key neuromodulator in the CNS, exerting its effects through four receptor subtypes: A1, A2A, A2B, and A3. Methylxanthines competitively block these receptors, leading to a variety of downstream effects, including increased neuronal excitability and neurotransmitter release.
While comprehensive quantitative data for this compound's binding affinity (Ki values) across all adenosine receptor subtypes in the CNS is not yet fully available, existing research provides some critical insights. One study found that 7-methylxanthine is a less potent antagonist of A1 adenosine receptors in rat cerebral cortical membranes when compared to caffeine and theophylline[1]. This suggests a unique pharmacological profile that may differ from other common methylxanthines.
Table 1: Comparative Potency of Methylxanthines at A1 Adenosine Receptors
| Compound | Potency vs. A1 Receptors in Rat Cerebral Cortical Membranes |
| Theophylline | More potent than caffeine |
| Caffeine | - |
| This compound | Less potent than caffeine |
Source:[1]
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, leading to the activation of downstream protein kinases and modulation of various cellular processes.[2]
Specific IC50 values for this compound against various PDE isoforms predominantly expressed in the brain (e.g., PDE1, PDE2, PDE4, PDE5, PDE10) are not well-documented in the current literature. However, it is known that other methylxanthines are non-selective PDE inhibitors.[2] Further research is required to determine the specific inhibitory profile of this compound. One study did report high IC50 values for 7-methylxanthine in fR2 and C6 glioma cell lines (305.5 and 721 μg/mL, respectively), though these were in the context of toxicity evaluation rather than specific PDE isoform inhibition[3].
Signaling Pathways
The biological effects of this compound in the CNS are mediated through the modulation of key intracellular signaling pathways, primarily the cAMP and cGMP pathways.
cAMP Signaling Pathway
Antagonism of A1 adenosine receptors by this compound disinhibits adenylyl cyclase, leading to an increase in intracellular cAMP levels. A1 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase. By blocking this inhibition, this compound promotes the conversion of ATP to cAMP. Furthermore, the inhibition of cAMP-degrading PDEs by this compound further elevates intracellular cAMP concentrations. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and ion channels, ultimately influencing gene expression, synaptic plasticity, and neuronal excitability.
Figure 1. this compound's modulation of the cAMP signaling pathway.
cGMP Signaling Pathway
Similar to its effects on cAMP, this compound can increase intracellular cGMP levels by inhibiting cGMP-specific PDEs. Elevated cGMP activates Protein Kinase G (PKG), which in turn phosphorylates downstream targets involved in processes such as synaptic plasticity and the modulation of ion channel activity.
Figure 2. this compound's influence on the cGMP signaling cascade.
Functional Effects in the Central Nervous System
The modulation of adenosine and cyclic nucleotide signaling by this compound translates into significant functional effects on neuronal activity, neurotransmitter release, and synaptic plasticity.
Modulation of Neurotransmitter Release
By antagonizing presynaptic A1 adenosine receptors, which are known to inhibit neurotransmitter release, this compound is expected to increase the release of various neurotransmitters, including dopamine and glutamate. While direct studies on this compound are limited, research on other methylxanthines like caffeine and theophylline has demonstrated their ability to enhance the release of catecholamines in the CNS[4]. It is important to note that one study on a different xanthine derivative, 3-methyl-1-(5-oxohexyl)-7-propylxanthine, showed an inhibitory influence on hippocampal dopaminergic and serotonergic systems, highlighting the potential for diverse effects among different xanthine derivatives[5].
Effects on Synaptic Plasticity
Long-term potentiation (LTP) and long-term depression (LTD) are cellular mechanisms underlying learning and memory. The increase in intracellular cAMP and subsequent activation of PKA are known to be crucial for the induction and maintenance of LTP. Studies on other xanthine derivatives, such as pentoxifylline and theophylline, have shown that they can enhance hippocampal LTP[6]. Given its similar mechanism of action, it is plausible that this compound also modulates synaptic plasticity, a hypothesis that warrants further investigation. Notably, one study indicated that 7-methylxanthine, in contrast to 1-methylxanthine, does not activate ryanodine receptors, which are involved in calcium-induced calcium release and can influence synaptic plasticity[7].
Experimental Protocols
Investigating the neuropharmacological effects of this compound requires a range of specialized experimental techniques. Below are detailed methodologies for key experiments relevant to studying its function in the CNS.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.
-
Objective: To measure the effect of this compound on the extracellular concentrations of neurotransmitters such as dopamine and glutamate.
-
Methodology:
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the target brain region (e.g., striatum or hippocampus) of an anesthetized rodent.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after systemic or local administration of this compound.
-
Analysis: Analyze the neurotransmitter content in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Data Normalization: Express neurotransmitter concentrations as a percentage of the baseline levels collected before drug administration.
-
Figure 3. Experimental workflow for in vivo microdialysis.
In Vitro Electrophysiology for Synaptic Plasticity
This technique is used to study the effects of this compound on synaptic transmission and plasticity in isolated brain slices.
-
Objective: To determine if this compound modulates baseline synaptic transmission and long-term potentiation (LTP) or long-term depression (LTD).
-
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) containing the hippocampus or other relevant brain regions from a rodent.
-
Recording: Place the slice in a recording chamber continuously perfused with aCSF. Using a glass microelectrode, record field excitatory postsynaptic potentials (fEPSPs) from the dendritic region of neurons in response to stimulation of afferent fibers.
-
Baseline Recording: Record stable baseline fEPSPs for a period (e.g., 20-30 minutes).
-
Drug Application: Bath-apply this compound at various concentrations and record any changes in the baseline fEPSP slope.
-
Plasticity Induction: Induce LTP with a high-frequency stimulation (HFS) protocol or LTD with a low-frequency stimulation (LFS) protocol in the presence or absence of this compound.
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.
-
cAMP/cGMP Immunoassays
These assays are used to directly measure the intracellular levels of cyclic nucleotides in response to this compound.
-
Objective: To quantify the dose-dependent effect of this compound on cAMP and cGMP accumulation in neuronal cells or brain tissue.
-
Methodology:
-
Cell Culture/Tissue Preparation: Use primary neuronal cultures, neuronal cell lines, or acutely prepared brain tissue homogenates.
-
Drug Treatment: Incubate the cells or tissue with varying concentrations of this compound for a defined period. A phosphodiesterase inhibitor like IBMX can be included to amplify the signal.
-
Cell Lysis: Lyse the cells or tissue to release the intracellular contents.
-
Immunoassay: Perform a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) using a specific antibody against cAMP or cGMP to quantify their concentrations.
-
Data Normalization: Normalize the cyclic nucleotide levels to the total protein concentration in each sample.
-
Conclusion and Future Directions
This compound is a biologically active metabolite with a distinct neuropharmacological profile centered on the antagonism of adenosine receptors and inhibition of phosphodiesterases. While its effects are broadly similar to other methylxanthines, subtle differences in receptor affinity and potency suggest a unique role in the CNS. The current body of research indicates that this compound can modulate key signaling pathways, including cAMP and cGMP, which are fundamental to neurotransmission and synaptic plasticity.
Future research should focus on several key areas to provide a more complete understanding of this compound's function:
-
Quantitative Binding and Inhibition Studies: Determining the precise Ki values of this compound for all adenosine receptor subtypes and its IC50 values for a comprehensive panel of PDE isoforms in the CNS is crucial for a detailed pharmacological characterization.
-
In Vivo Neurochemical and Behavioral Studies: Utilizing techniques like in vivo microdialysis and behavioral paradigms will be essential to link the molecular actions of this compound to its effects on neurotransmitter dynamics and cognitive functions.
-
Investigation of Synaptic Plasticity: Detailed electrophysiological studies are needed to clarify the specific effects of this compound on LTP and LTD in different brain regions.
-
Therapeutic Potential: Given its distinct profile, this compound may offer therapeutic potential for neurological and psychiatric disorders with fewer side effects than other methylxanthines. Its role in myopia progression is already under investigation and highlights its potential for novel therapeutic applications.[3]
This technical guide provides a solid foundation for researchers and drug development professionals interested in the neuropharmacology of this compound. A deeper understanding of this compound's biological functions holds promise for advancing our knowledge of purinergic signaling in the brain and may lead to the development of new therapeutic strategies.
References
- 1. Subclasses of adenosine receptors in the central nervous system: Interaction with caffeine and related methylxanthines | Semantic Scholar [semanticscholar.org]
- 2. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical and cellular toxicity evaluation of 7-methylxanthine: an investigational drug for the treatment of myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylxanthine effects on caudate dopamine release as measured by in vivo electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of xanthine derivatives on hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
7-Methylhypoxanthine: A Novel Modulator of Scleral Collagen Synthesis for Myopia Control
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The escalating global prevalence of myopia and its associated sight-threatening pathologies has catalyzed research into effective therapeutic interventions. Beyond corrective optics, pharmacological approaches targeting the underlying mechanisms of excessive axial elongation are gaining prominence. 7-Methylhypoxanthine (7-MX), a metabolite of caffeine and theobromine, has emerged as a promising orally administered agent for myopia control. This technical guide provides a comprehensive overview of the current understanding of 7-MX's effect on scleral collagen synthesis, a critical process in the biomechanical stability of the eye. We delve into the quantitative effects of 7-MX on scleral structure, elucidate the proposed signaling pathways, and provide detailed experimental protocols for key assays, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to advance research in this area.
Introduction: The Role of Scleral Remodeling in Myopia
Myopia, or nearsightedness, is primarily characterized by an excessive elongation of the eye's axial length. This elongation is intimately linked to the active remodeling of the sclera, the eye's tough, fibrous outer layer.[1] The sclera is a dense connective tissue predominantly composed of collagen fibrils, which provide it with the requisite tensile strength to withstand intraocular pressure and maintain the eye's shape.[2] In the development of myopia, the sclera, particularly in the posterior pole, undergoes significant thinning and weakening.[1][3] This pathological remodeling is associated with a decrease in collagen content and a reduction in the diameter of collagen fibrils.[3][4] Consequently, strategies aimed at reinforcing the scleral extracellular matrix by promoting collagen synthesis are a key focus of myopia control research.
This compound has been identified as a compound that can modulate the biochemistry and ultrastructure of the sclera.[1][2] Preclinical and clinical studies have demonstrated its potential to increase scleral collagen concentration and the diameter of collagen fibrils, thereby counteracting the scleral changes associated with myopia progression.[1][5][6]
Quantitative Effects of this compound on Scleral Collagen
The efficacy of 7-MX in modulating scleral collagen has been quantified in various animal models and observed in clinical trials. The following tables summarize the key quantitative findings from these studies.
Table 1: Preclinical Studies on the Effect of this compound on Scleral Parameters
| Animal Model | Dosage | Duration | Observed Effects on Sclera | Reference |
| Rabbit | 30 mg/kg/day (oral) | 10 weeks | Increased posterior scleral collagen concentration and collagen fibril diameter. | [1][7] |
| Pigmented Rabbit (Form-Deprivation Myopia) | 30 mg/kg/day (oral) | 4 weeks | Prevented thinning of the sclera and reduction of collagen fibril diameter. Increased collagen fibril diameter in the posterior sclera (Inner layer: 111.34±28.30 nm vs. 94.80±27.52 nm in control; Outer layer: 167.92±55.82 nm vs. 144.04±47.02 nm in control). | [1][8] |
| Guinea Pig (Form-Deprivation Myopia) | 300 mg/kg/day (oral) | 3 weeks | Prevented thinning of the posterior sclera and a reduction in the median collagen fibril diameter. | [1][9] |
| Rhesus Monkey | 100 mg/kg twice daily (oral) | 5 months | Showed potential for slowing myopia progression. | [1][7] |
Table 2: Clinical Studies on the Effect of this compound on Myopia Progression
| Study Population | Dosage | Duration | Key Findings Related to Axial Elongation | Reference |
| Myopic Children (8-13 years) | 400 mg/day (oral) | 12 months | Reduced axial growth by 22% in children with a baseline axial growth rate of 0.075-0.19 mm per six months. | [6] |
| Myopic Children (mean age 11.3 years) | Not specified | 36 months | Reduced axial eye growth in children treated for 24 months compared to those treated for 12 months. | [5] |
| Myopic Children (7-15 years) | 0-1200 mg/day (oral) | Average 3.6 years | Treatment was associated with a reduced rate of axial elongation. | [10] |
Proposed Signaling Pathway of this compound in Scleral Fibroblasts
This compound is a non-selective adenosine receptor antagonist.[1] All four subtypes of adenosine receptors (ADORA1, ADORA2A, ADORA2B, and ADORA3) are expressed in human scleral fibroblasts, suggesting that these cells are a direct target for 7-MX.[1][6] The proposed signaling pathway through which 7-MX stimulates collagen synthesis is multifaceted and involves the modulation of adenosine receptor activity.
While the complete downstream cascade is still under investigation, current evidence suggests a mechanism involving the A2A receptor. Paradoxically, activation of the A2A receptor has been shown to promote collagen production.[11] However, this is thought to be mediated through a complex pathway where A2A receptor activation leads to the suppression of Fli1, a known transcriptional repressor of collagen genes.[12] By acting as an antagonist, 7-MX may disrupt a tonic inhibitory signal on collagen synthesis that is mediated by endogenous adenosine, although the precise mechanism requires further elucidation.
Furthermore, there is likely a cross-talk with other signaling pathways that regulate extracellular matrix homeostasis, such as the Transforming Growth Factor-β (TGF-β) pathway. TGF-β is a potent stimulator of collagen synthesis in scleral fibroblasts.[13][14] It is plausible that the modulation of adenosine receptor signaling by 7-MX influences the TGF-β pathway, leading to an overall increase in collagen gene expression, such as COL1A1.[15]
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to assess the effect of 7-MX on scleral collagen synthesis.
Quantification of Total Collagen Synthesis using Sirius Red Staining
This colorimetric assay is a robust method for quantifying total collagen content in cell cultures and tissue samples.
Materials:
-
Human Scleral Fibroblasts (HSFs)
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
0.1 N Sodium Hydroxide (NaOH)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture HSFs in appropriate flasks until confluent.
-
Seed HSFs into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with varying concentrations of 7-MX (e.g., 10 µM, 50 µM, 100 µM) in serum-free medium for 48-72 hours. Include a vehicle control group.
-
-
Staining:
-
Aspirate the culture medium and wash the cell layer twice with PBS.
-
Fix the cells with 100 µl of methanol for 10 minutes.
-
Remove the fixative and allow the plates to air dry completely.
-
Add 100 µl of Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature.
-
Aspirate the staining solution and wash the wells extensively with 0.01 N HCl to remove unbound dye.
-
-
Elution and Quantification:
-
Add 100 µl of 0.1 N NaOH to each well to elute the bound dye.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the eluate to a new 96-well plate.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of purified collagen should be prepared to determine the collagen content in the samples.
-
Measurement of de novo Collagen Synthesis using [³H]-Proline Incorporation Assay
This radioactive assay measures the rate of new collagen synthesis by tracking the incorporation of radiolabeled proline, an amino acid abundant in collagen.
Materials:
-
Human Scleral Fibroblasts (HSFs)
-
Cell culture medium (proline-free)
-
This compound
-
[³H]-Proline
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Treatment:
-
Follow the same initial cell culture and treatment steps as in the Sirius Red assay, using proline-free medium during the treatment period.
-
-
Radiolabeling:
-
During the last 4-6 hours of the treatment period, add [³H]-Proline (1-5 µCi/ml) to each well.
-
-
Precipitation and Washing:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Precipitate the proteins by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the precipitate twice with ice-cold 5% TCA to remove unincorporated [³H]-Proline.
-
-
Solubilization and Counting:
-
Solubilize the precipitate in 0.3 N NaOH.
-
Neutralize the solution with 0.3 N HCl.
-
Transfer the solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The counts per minute (CPM) are proportional to the amount of newly synthesized protein. To specifically measure collagen, a collagenase digestion step can be included before scintillation counting.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for myopia control by directly targeting the structural integrity of the sclera. The available evidence strongly suggests that 7-MX stimulates scleral collagen synthesis, leading to a thicker and biomechanically more robust scleral shell that can resist excessive axial elongation. The proposed mechanism of action via adenosine receptor antagonism provides a solid foundation for further investigation and drug development.
Future research should focus on:
-
Elucidating the complete signaling cascade: A more detailed understanding of the downstream effectors of adenosine receptor antagonism in scleral fibroblasts is needed.
-
Dose-response studies: Comprehensive studies are required to determine the optimal therapeutic dosage of 7-MX for myopia control with minimal side effects.
-
Long-term clinical trials: Large-scale, long-term randomized controlled trials are necessary to definitively establish the efficacy and safety of 7-MX in diverse patient populations.
-
Combination therapies: Investigating the synergistic effects of 7-MX with other myopia control strategies, such as orthokeratology or low-dose atropine, could lead to more effective treatment regimens.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Biochemical and ultrastructural changes in rabbit sclera after treatment with 7-methylxanthine, theobromine, acetazolamide, or L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Quantifying Cell‐Derived Changes in Collagen Synthesis, Alignment, and Mechanics in a 3D Connective Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. Distribution of adenosine receptors in human sclera fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of 7-methylxanthine on form-deprivation myopia in pigmented rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 7-methylxanthine on the sclera in form deprivation myopia in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genetic Deletion of the Adenosine A2A Receptor Confers Postnatal Development of Relative Myopia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine A2A receptors promote collagen production by a Fli1- and CTGF-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induced Attenuation of Scleral TGF-β Signaling in Mutant Mice Increases Susceptibility to IOP-Induced Optic Nerve Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Experimental murine myopia induces collagen type Iα1 (COL1A1) DNA methylation and altered COL1A1 messenger RNA expression in sclera - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Presence of 7-Methylxanthine in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylxanthine (7-MX), a purine alkaloid, is a significant metabolite of the widely consumed methylxanthines, caffeine and theobromine, in mammals. While not endogenously synthesized as a primary metabolic product, its consistent presence in mammalian systems following the consumption of dietary sources of its precursors warrants a thorough investigation. This technical guide provides a comprehensive overview of the current understanding of 7-Methylxanthine's presence in mammals, delving into its metabolic pathways, quantitative distribution in biological fluids, and its physiological implications. Detailed experimental protocols for its quantification and visualization of key metabolic processes are presented to facilitate further research and development in this area.
Introduction
7-Methylxanthine (7-MX), also known as heteroxanthine, is a monomethyl derivative of xanthine.[1] Its primary origin in mammals is through the hepatic metabolism of dietary caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine).[1][2] The presence and concentration of 7-MX in bodily fluids are therefore directly linked to the intake of coffee, tea, cocoa products, and certain medications. Understanding the pharmacokinetics and physiological effects of 7-MX is crucial, given its biological activities, including its role as a non-selective adenosine receptor antagonist.[1][3] This guide aims to consolidate the current knowledge on the endogenous presence of 7-MX in mammals, providing a technical resource for researchers in pharmacology, toxicology, and drug development.
Metabolic Pathways of 7-Methylxanthine Formation
The formation of 7-Methylxanthine in mammals is a result of the multi-step metabolism of caffeine and theobromine, primarily occurring in the liver. The key enzymatic reactions are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, particularly CYP1A2 and, to a lesser extent, CYP2E1.[4][5]
From Theobromine: Theobromine undergoes N-demethylation at the 3-position to yield 7-Methylxanthine. This reaction is principally mediated by CYP1A2 and CYP2E1.[4]
From Caffeine: Caffeine is first demethylated to one of three dimethylxanthines: paraxanthine, theophylline, or theobromine. Theobromine is then further metabolized to 7-Methylxanthine as described above.[2][6]
The subsequent metabolism of 7-Methylxanthine involves oxidation to 7-methyluric acid, a reaction catalyzed by xanthine oxidase.[7]
Metabolic Pathway of 7-Methylxanthine Formation
Quantitative Data on 7-Methylxanthine Presence
The concentration of 7-Methylxanthine in mammalian biological fluids is highly variable and dependent on the intake of its precursors. The following tables summarize quantitative data from various pharmacokinetic studies.
Table 1: Pharmacokinetic Parameters of 7-Methylxanthine in Different Species
| Species | Administration Route | Dose | Cmax | Tmax | t1/2 | Reference |
| Human | Oral (7-MX) | 400 mg | ~20 µmol/L | - | 200 min | [8] |
| Rat (Sprague Dawley) | Oral (7-MX) | 30 mg/kg | ~30 µM | 30 min | ~1.4 h | [8] |
| Rat (Sprague Dawley) | Oral (7-MX) | 60 mg/kg | - | - | - | [8] |
| Rabbit | Oral (7-MX) | 30 mg/kg | ~70 µmol/L | - | ~1 h | [8] |
Table 2: 7-Methylxanthine Concentrations in Human Biofluids after Precursor Intake
| Biofluid | Precursor & Dose | 7-MX Concentration | Notes | Reference |
| Plasma | Cocoa product | ~2.1 µM | Theobromine was the predominant methylxanthine. | [9] |
| Urine | Cocoa product | ~110.1 µM | 7-MX is a major metabolite in urine. | [9] |
| Saliva | 200 mg Caffeine | Lower than plasma | - | [10] |
| Plasma | 200 mg Caffeine | - | Paraxanthine is the major dimethylxanthine. | [10] |
Physiological Roles and Potential Therapeutic Applications
7-Methylxanthine's primary mechanism of action is as a non-selective adenosine receptor antagonist.[1][3] This interaction underlies its observed physiological effects and therapeutic potential.
-
Myopia Control: Several studies have investigated the use of 7-MX to slow the progression of myopia (nearsightedness) in children and animal models.[1][11][12] It is hypothesized that by blocking adenosine receptors in the eye, 7-MX may modulate scleral remodeling and reduce axial elongation.[11]
-
Gout Management: 7-MX has been shown to inhibit the crystallization of monosodium urate, the causative agent of gout.[13][14] This suggests a potential therapeutic role in preventing or treating this condition.
Logical Relationship of 7-MX in Myopia Control
Experimental Protocols for 7-Methylxanthine Quantification
Accurate quantification of 7-Methylxanthine in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the method of choice for its sensitive and specific detection.[15][16]
Sample Preparation from Plasma
-
Protein Precipitation:
-
Supernatant Collection:
-
Carefully collect the supernatant.
-
-
Dilution:
-
Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 1% formic acid in water) to match the analytical conditions.[13]
-
Sample Preparation from Urine
-
Dilution:
-
Dilute the urine sample with the initial mobile phase.
-
-
Filtration:
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Solid-Phase Extraction (SPE) (for cleaner samples):
Experimental Workflow for 7-MX Quantification
LC-MS/MS Conditions (Example)
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[13]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]
-
Gradient: A suitable gradient from high aqueous to high organic to elute 7-MX and separate it from other matrix components.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[15]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 7-Methylxanthine and an internal standard for accurate quantification.
Conclusion
7-Methylxanthine is a consistently present metabolite in mammals exposed to dietary caffeine and theobromine. Its formation via hepatic metabolism, primarily by CYP1A2, is well-established. The quantitative data highlight the variability in its concentrations depending on precursor intake and species. The role of 7-MX as an adenosine receptor antagonist opens up promising therapeutic avenues for conditions like myopia and gout. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify 7-MX in biological samples, enabling further exploration of its pharmacokinetics, physiological effects, and clinical potential. Continued research is warranted to fully elucidate the endogenous presence and a broader spectrum of biological activities of this significant methylxanthine metabolite.
References
- 1. 7-Methylxanthine - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for 7-Methylxanthine (HMDB0001991) [hmdb.ca]
- 3. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oipub.com [oipub.com]
- 5. Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of dimethylxanthine formation from caffeine in healthy adults: comparison between plasma and saliva concentrations and urinary excretion of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Adenosine Receptor Antagonist, 7-Methylxanthine, Alters Emmetropizing Responses in Infant Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 17. m.youtube.com [m.youtube.com]
Downstream Signaling Pathways of 7-Methylhypoxanthine Adenosine Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylhypoxanthine (7-MX), a metabolite of caffeine and theobromine, is a non-selective antagonist of adenosine receptors.[1] While its therapeutic potential, particularly in the management of myopia, is an active area of research, a detailed public record of its specific downstream signaling effects is not extensively documented.[1][2][3] This guide synthesizes the established principles of adenosine receptor signaling to infer the downstream consequences of 7-MX antagonism. It provides a framework for the expected molecular pathways, quantitative analysis of related compounds, and detailed experimental protocols to investigate these effects.
Introduction to this compound and Adenosine Receptors
This compound (7-MX), also known as heteroxanthine, is a purine alkaloid and a primary metabolite of the widely consumed methylxanthines, caffeine and theobromine.[1][4] It functions as a non-selective antagonist at all four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[1] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological processes, including neurotransmission, inflammation, and cellular metabolism. The antagonism of these receptors by 7-MX is the basis for its pharmacological activity.
Adenosine receptors are coupled to different G-protein subtypes, leading to distinct downstream signaling cascades:
-
A1 and A3 Receptors: Primarily couple to inhibitory G-proteins (Gαi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
A2A and A2B Receptors: Primarily couple to stimulatory G-proteins (Gαs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[5]
By blocking the binding of endogenous adenosine, 7-MX is expected to modulate these signaling pathways, thereby influencing a multitude of cellular functions.
Inferred Downstream Signaling Pathways of 7-MX Antagonism
Based on the known coupling of adenosine receptors, the antagonism by 7-MX is predicted to have the following effects on downstream signaling:
-
At A1 and A3 Receptors: By blocking the inhibitory effect of adenosine, 7-MX would lead to a disinhibition of adenylyl cyclase, resulting in an increase in cAMP production.
-
At A2A and A2B Receptors: By blocking the stimulatory effect of adenosine, 7-MX would lead to a decrease in cAMP production.
The net effect of 7-MX on cellular cAMP levels will depend on the relative expression and activity of the different adenosine receptor subtypes in a given cell or tissue.
The primary downstream effector of cAMP is Protein Kinase A (PKA) .[6] An increase in cAMP leads to the activation of PKA, which then phosphorylates a variety of substrate proteins, including transcription factors, enzymes, and ion channels. One of the most critical nuclear targets of PKA is the cAMP response element-binding protein (CREB) .[7] Phosphorylation of CREB at Serine-133 by PKA leads to the recruitment of transcriptional coactivators and the subsequent expression of genes containing cAMP response elements (CREs) in their promoters.[7]
Therefore, in cellular contexts where A1/A3 receptor signaling predominates, 7-MX is expected to increase PKA activity and CREB phosphorylation. Conversely, in tissues with dominant A2A/A2B signaling, 7-MX would be expected to decrease PKA activity and CREB phosphorylation.
Visualizing the Signaling Pathways
The following diagrams illustrate the inferred downstream signaling pathways affected by 7-MX antagonism.
Quantitative Data
| Compound | Receptor Subtype | Assay Type | IC50 / Ki (µM) | Reference |
| Theophylline | A1 | Radioligand Binding | 20-30 | [8] |
| A2A (high affinity) | Adenylate Cyclase | 20 | [8] | |
| A2A (low affinity) | cAMP Accumulation | 60 | [8] | |
| Caffeine | A1 | Radioligand Binding | 90-110 | [8] |
| A2A (high affinity) | Adenylate Cyclase | 80 | [8] | |
| A2A (low affinity) | cAMP Accumulation | 120 | [8] | |
| A1 | Radioligand Binding | ~50 (Ki) | [8] | |
| A2A (high affinity) | Functional Assay | ~27 (Ki) | [8] | |
| A2A (low affinity) | Functional Assay | ~30 (Ki) | [8] |
Note: The lack of specific quantitative data for 7-MX highlights a significant knowledge gap and an opportunity for further research.
Experimental Protocols
To elucidate the precise downstream effects of 7-MX, a series of in vitro and cell-based assays are required. The following are detailed protocols for key experiments.
cAMP Accumulation Assay
This assay measures the intracellular levels of cyclic AMP in response to treatment with 7-MX, typically in the presence of an adenosine receptor agonist.
Principle: This protocol utilizes a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) technology.[5] In the presence of an A2A/A2B agonist, adenylyl cyclase is stimulated, leading to cAMP production. 7-MX, as an antagonist, will inhibit this agonist-induced cAMP accumulation. Conversely, in a system dominated by A1/A3 receptors, 7-MX will reverse the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells)
-
Cell culture medium (e.g., DMEM)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Adenosine receptor agonist (e.g., NECA, CGS-21680)
-
This compound
-
cAMP assay kit (e.g., HTRF cAMP kit from PerkinElmer or ELISA kit from Abcam)
-
384-well or 96-well microplates
Procedure:
-
Cell Seeding: Seed cells into microplates at a predetermined optimal density and culture overnight.
-
Cell Stimulation:
-
Wash cells with stimulation buffer.
-
Pre-incubate cells with varying concentrations of 7-MX for 15-30 minutes at 37°C.
-
Add a fixed concentration of the adenosine receptor agonist (typically EC80) to the wells and incubate for a further 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol. This typically involves the addition of detection reagents and incubation for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate using a plate reader compatible with the assay format (e.g., HTRF-compatible reader or ELISA plate reader).
-
Data Analysis: Calculate the concentration of cAMP in each well based on a standard curve. Plot the cAMP concentration against the log of the 7-MX concentration to determine the IC50 value.
PKA Activity Assay
This assay measures the activity of Protein Kinase A in cell lysates following treatment with 7-MX.
Principle: This assay typically uses a specific PKA substrate peptide that is phosphorylated by active PKA in the presence of ATP. The amount of phosphorylated substrate is then quantified, usually via an antibody-based method like ELISA or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.[9][10][11]
Materials:
-
Cell lysates from cells treated with 7-MX and/or an adenosine receptor agonist.
-
PKA activity assay kit (e.g., from Abcam, Promega, or Arbor Assays).
-
ATP solution.
-
Microplate reader or scintillation counter.
Procedure:
-
Sample Preparation: Prepare cell lysates from treated and untreated cells.
-
Kinase Reaction:
-
Add cell lysate to wells of a microplate pre-coated with a PKA substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time and temperature (e.g., 30 minutes at 30°C).
-
-
Detection:
-
Wash the wells to remove non-phosphorylated substrate.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated PKA substrate. Incubate for 60 minutes at room temperature.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated). Incubate for 30-60 minutes at room temperature.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting signal.
-
-
Data Analysis: Quantify PKA activity by comparing the signal from treated samples to that of untreated controls.
Western Blot for CREB Phosphorylation
This technique is used to detect the phosphorylation of CREB at Serine-133, a key indicator of PKA activation.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for phosphorylated CREB (pCREB) and total CREB. The ratio of pCREB to total CREB provides a measure of CREB activation.
Materials:
-
Cell lysates from cells treated with 7-MX and/or an adenosine receptor agonist.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: rabbit anti-pCREB (Ser133) and rabbit anti-total CREB.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-pCREB or anti-total CREB) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities for pCREB and total CREB. Calculate the pCREB/total CREB ratio for each sample and compare between treatment groups.
Conclusion
This compound is a pharmacologically active metabolite that acts as a non-selective antagonist of adenosine receptors. While its precise downstream signaling profile is not yet fully elucidated in publicly available literature, its mechanism of action can be inferred from the well-established signaling pathways of the adenosine receptors it targets. The primary consequence of 7-MX antagonism is the modulation of intracellular cAMP levels, which in turn affects the activity of PKA and the phosphorylation of CREB. The net effect is cell-type dependent and relies on the specific repertoire of adenosine receptor subtypes expressed. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the downstream signaling pathways of this compound, which will be crucial for understanding its therapeutic potential and mechanism of action. Further research is warranted to fill the existing gaps in our knowledge of this compound's molecular pharmacology.
References
- 1. 7-Methylxanthine - Wikipedia [en.wikipedia.org]
- 2. The Adenosine Receptor Antagonist, 7-Methylxanthine, Alters Emmetropizing Responses in Infant Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Adenosine Receptor Antagonist, 7-Methylxanthine, Alters Emmetropizing Responses in Infant Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 7-Methylxanthine (HMDB0001991) [hmdb.ca]
- 5. innoprot.com [innoprot.com]
- 6. cAMP signaling regulates DNA hydroxymethylation by augmenting the intracellular labile ferrous iron pool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 10. arborassays.com [arborassays.com]
- 11. merckmillipore.com [merckmillipore.com]
The Impact of 7-Methylxanthine on Genetic Regulation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of how 7-Methylxanthine (7-MX), a primary metabolite of caffeine and theobromine, influences genetic regulation.[1][2] As a non-selective adenosine receptor antagonist, 7-MX's mechanism of action is primarily centered on its interaction with A1, A2A, A2B, and A3 adenosine receptors, which are integral to a multitude of cellular signaling pathways.[1] This guide will delve into the downstream effects of this antagonism on key transcription factors, present data from related methylxanthines to illustrate potential gene expression changes, and provide detailed experimental protocols for investigating these effects. The information is intended to support further research into the therapeutic applications of 7-MX and other methylxanthines.
Note on Nomenclature: The user query specified "7-Methylhypoxanthine." However, the preponderance of scientific literature, particularly in the context of therapeutic research and genetic regulation, focuses on "7-Methylxanthine." Given the structural and functional differences, and the extensive research on 7-Methylxanthine as a drug candidate, this guide will focus on the latter compound. It is presumed that this is the compound of interest for the intended audience.
Introduction to 7-Methylxanthine and its Primary Mechanism of Action
7-Methylxanthine (7-MX) is a purine alkaloid and a significant metabolite of commonly consumed methylxanthines like caffeine and theophylline.[2] It is currently under investigation as a therapeutic agent, most notably for its potential to slow the progression of myopia.[1] The primary pharmacological action of 7-MX is its non-selective antagonism of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). These G protein-coupled receptors are ubiquitously expressed and play a crucial role in regulating a wide array of physiological processes, including inflammation, neurotransmission, and cellular metabolism. By blocking the binding of endogenous adenosine to these receptors, 7-MX can modulate downstream signaling cascades that ultimately lead to changes in gene expression.
Signaling Pathways and a Locus of Genetic Regulation
The antagonism of adenosine receptors by 7-MX initiates a cascade of intracellular events that can alter the activity of key transcription factors, thereby influencing gene expression. The two major pathways implicated are the cAMP/PKA/CREB pathway and the NF-κB signaling pathway.
The cAMP/PKA/CREB Signaling Pathway
Adenosine receptors A2A and A2B are coupled to Gs proteins, which, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[3] Conversely, A1 and A3 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.[3] By antagonizing these receptors, 7-MX can lead to a net change in intracellular cAMP levels.
cAMP is a critical second messenger that activates Protein Kinase A (PKA). Activated PKA translocates to the nucleus, where it phosphorylates the cAMP Response Element-Binding protein (CREB).[4] Phosphorylated CREB (pCREB) binds to cAMP Response Elements (CREs) in the promoter regions of target genes, thereby initiating their transcription.[5] Therefore, by modulating cAMP levels, 7-MX can influence the expression of a wide range of genes involved in cellular proliferation, differentiation, and survival.[6]
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
Some studies suggest that methylxanthines like theophylline can inhibit NF-κB activation by preventing the degradation of IκBα.[7] This effect is thought to contribute to their anti-inflammatory properties. By acting as an adenosine receptor antagonist, 7-MX may similarly modulate NF-κB signaling, leading to a down-regulation of pro-inflammatory gene expression.
Quantitative Data on Gene Regulation by Related Methylxanthines
While comprehensive transcriptomic data for 7-Methylxanthine is not yet widely available, studies on the structurally and functionally similar methylxanthines, theophylline and caffeine, provide valuable insights into the potential genetic regulatory effects of 7-MX.
Theophylline-Induced Gene Expression Changes in Macrophages
A microarray study on the effects of theophylline on human macrophages identified a number of dose-dependently regulated genes. These findings highlight the anti-inflammatory potential of methylxanthines at the genetic level.[8]
| Gene Symbol | Gene Name | Function | Regulation by Theophylline |
| Down-regulated Genes | |||
| IL-13 | Interleukin-13 | Central mediator of airway inflammation | Down-regulated |
| LTC4S | Leukotriene C4 synthase | Involved in the production of leukotrienes | Down-regulated |
| Up-regulated Genes | |||
| Gene Set 1 | (List of 45 genes) | Inflammation, angiogenesis, cell adhesion, etc. | Up-regulated |
| Gene Set 2 | (List of 30 genes) | Signal transduction, cell proliferation, etc. | Up-regulated |
| Table 1: Summary of Theophylline-Modulated Genes in Macrophages.[8] |
Differential Effects of Methylxanthines on Hepatic Fat Accumulation
A transcriptomic study comparing caffeine, theophylline, and theobromine in a mouse model of nonalcoholic fatty liver disease (NAFLD) revealed that caffeine and theophylline, but not theobromine, attenuated hepatic fat accumulation. This effect was linked to the activation of the TNF signaling pathway.[9]
| Compound | Effect on Body Weight | Effect on Triglyceride Levels | Activation of TNF Signaling Pathway |
| Caffeine | Reduced | Reduced | Yes |
| Theophylline | Significantly Reduced | Significantly Reduced | Yes |
| Theobromine | No Effect | No Effect | No |
| Table 2: Comparative Effects of Methylxanthines on NAFLD Phenotypes and the TNF Signaling Pathway.[9] |
Experimental Protocols for Investigating Genetic Regulation
To elucidate the specific effects of 7-Methylxanthine on genetic regulation, a systematic experimental approach is required. The following protocols outline the key steps for in vitro and subsequent in vivo or ex vivo analyses.
In Vitro Analysis of Gene Expression
This protocol describes a general workflow for treating a cell line with 7-MX and analyzing the resulting changes in gene expression using quantitative PCR (qPCR) or RNA sequencing (RNA-seq).
4.1.1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., human macrophages for inflammation studies, retinal pigment epithelial cells for myopia research).
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of 7-Methylxanthine in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired final concentrations for dose-response experiments.
-
Treatment: Replace the culture medium with fresh medium containing the various concentrations of 7-MX or a vehicle control. Incubate for a predetermined time course (e.g., 6, 12, 24, 48 hours).
4.1.2. RNA Extraction and Quality Control:
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
RNA Isolation: Isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quality Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is generally considered pure. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
4.1.3. Gene Expression Quantification:
-
For qPCR (Targeted Analysis):
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit.
-
Primer Design: Design or obtain validated primers for the target genes of interest and at least one stable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, primers, and cDNA.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression using the ΔΔCt method.[10][11]
-
-
For RNA-Seq (Transcriptome-wide Analysis):
-
Library Preparation: Prepare sequencing libraries from the isolated RNA. This typically involves mRNA enrichment or rRNA depletion, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Process the raw sequencing data, including quality control, read alignment to a reference genome, and quantification of gene expression levels. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by 7-MX treatment.[12][13]
-
Conclusion and Future Directions
7-Methylxanthine, through its antagonism of adenosine receptors, holds significant potential to modulate genetic regulation in a therapeutically beneficial manner. The downstream effects on key signaling pathways, such as the cAMP/PKA/CREB and NF-κB pathways, provide a mechanistic basis for its observed physiological effects. While direct transcriptomic data for 7-MX is still emerging, studies on related methylxanthines like theophylline and caffeine offer valuable insights into its likely impact on gene expression, particularly in the context of inflammation and metabolic regulation.
Future research should focus on conducting comprehensive transcriptomic and proteomic analyses of various cell types and in vivo models exposed to 7-Methylxanthine. This will not only provide a detailed catalog of the genes and proteins regulated by this compound but also help in identifying novel therapeutic targets and biomarkers for monitoring treatment efficacy. The experimental protocols outlined in this guide provide a robust framework for undertaking such investigations, which will be crucial for advancing the clinical development of 7-Methylxanthine and other related compounds.
References
- 1. 7-Methylxanthine - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for 7-Methylxanthine (HMDB0001991) [hmdb.ca]
- 3. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering CREB-activated promoters for adenosine-induced gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2B receptors induce proliferation, invasion and activation of cAMP response element binding protein (CREB) in trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Global expression profiling of theophylline response genes in macrophages: evidence of airway anti-inflammatory regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptomic analysis reveals the mechanisms underlying the differential effects of caffeine, theophylline, and theobromine in regulating hepatic fat accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. benchchem.com [benchchem.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. rna-seqblog.com [rna-seqblog.com]
Methodological & Application
Application Note: Quantification of 7-Methylhypoxanthine in Human Plasma using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of 7-Methylhypoxanthine in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a metabolite of caffeine and theophylline, and its accurate measurement is essential for pharmacokinetic and metabolic studies. This method utilizes a stable isotope-labeled internal standard, this compound-d3, to ensure high accuracy and precision. The protocol includes a straightforward protein precipitation for sample preparation and a rapid chromatographic separation, making it suitable for high-throughput analysis in clinical research and drug development.
Introduction
This compound is a purine derivative and a metabolite of the widely consumed stimulants, caffeine and theophylline. The precise quantification of this compound in biological matrices is crucial for understanding the metabolism and pharmacokinetics of these parent compounds. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this application due to its superior sensitivity, selectivity, and speed.
A significant challenge in bioanalytical methods is the potential for matrix effects, where components of the biological sample can interfere with the ionization of the analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is the gold standard for mitigating these effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction and the generation of high-quality quantitative data. This application note provides a comprehensive workflow for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
This compound-d3 (≥98% purity, isotopic purity ≥99%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human plasma (sourced from authorized vendors)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
Analytical balance
-
Pipettes
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) methanol/water mixture to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or QC sample.
-
Add 150 µL of the IS working solution (100 ng/mL this compound-d3 in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
Liquid Chromatography
-
System: High-Performance Liquid Chromatography system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 95% B over 4 minutes, followed by a 1-minute hold at 95% B and a 2-minute re-equilibration at 5% B.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are proposed based on the structure of this compound and are analogous to other methylxanthines. These should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 167.1 | 110.1 |
| This compound-d3 | 170.1 | 113.1 |
-
Collision Energy: Optimize for the specific instrument, typically in the range of 20-35 eV.
Method Validation and Performance
The developed HPLC-MS/MS method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Quantitative Data Summary
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85 - 115 | ≤ 20 | 80 - 120 |
| Low | 3 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| Medium | 100 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| High | 800 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3 | > 85 |
| Medium | 100 | > 85 |
| High | 800 | > 85 |
Experimental Workflow Visualization
The diagram below illustrates the key steps in the analytical workflow for the quantification of this compound in human plasma.
Caption: Experimental workflow for the analysis of this compound in plasma.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The use of a deuterated internal standard is crucial for achieving the high level of accuracy and precision required in regulated bioanalysis. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving methylxanthines.
Application Note: Quantitative Analysis of 7-Methylhypoxanthine in Human Urine using High-Performance Liquid Chromatography
Introduction
7-Methylhypoxanthine is a metabolite of various dietary methylxanthines, such as caffeine and theophylline. Its concentration in urine can serve as a biomarker for dietary intake and metabolic activity. Accurate and reliable quantification of this compound in urine is crucial for clinical diagnostics, metabolic studies, and drug development. This application note provides a detailed protocol for the analysis of this compound in human urine samples using High-Performance Liquid Chromatography (HPLC) with UV detection, and alternatively, with mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. The described methods include sample preparation, instrument conditions, and validation parameters.
Experimental Protocols
Proper sample handling is critical to ensure the integrity of the analyte.
-
Collection: Collect first-morning midstream urine samples in sterile containers.[1]
-
Initial Processing: For DNA methylation analysis, the addition of EDTA (final concentration of 40mM) is recommended to preserve DNA integrity.[2] While not explicitly for this compound, this practice of using preservatives can be considered to minimize degradation if enzymatic activity is a concern.
-
Storage: Samples should be stored at -20°C or -80°C to prevent degradation of analytes prior to analysis.[2] Thaw samples at room temperature before processing.
Solid-phase extraction is a widely used technique for the clean-up and concentration of analytes from complex matrices like urine.[3][4]
-
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 3 mL)
-
Phosphate buffer (0.067 mol/L, pH 6.8)
-
Acetonitrile
-
Methanol
-
Deionized water
-
-
Procedure:
-
Thaw urine samples to room temperature.
-
Centrifuge the urine sample at 2500 rpm for 10 minutes to remove particulate matter.[4]
-
Take 1 mL of the supernatant and acidify with 1 mL of phosphate buffer (pH 6.8).[4]
-
Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analyte with 2 mL of methanol or an appropriate solvent mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase for HPLC analysis.
-
Instrumentation and Analytical Conditions
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable.
-
Column: A reverse-phase column, such as a C18 or C18e (e.g., 250 mm x 4.6 mm, 5 µm), is recommended for the separation of methylxanthines.[4]
-
Mobile Phase: A gradient elution using a mixture of 0.05% aqueous trifluoroacetic acid (TFA) and acetonitrile is effective.[3][4]
-
Gradient Program: Start with a low percentage of acetonitrile and gradually increase to elute the analytes.
-
-
Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[4]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Detection: Monitor the eluent using a DAD detector at the maximum absorbance wavelength for this compound (approximately 273 nm).
For higher sensitivity and selectivity, LC-MS/MS is the preferred method.[5]
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system can be used for faster analysis and better resolution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.[5]
-
Ionization Mode: ESI in positive ion mode is typically used for the analysis of methylxanthines.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound and an internal standard should be monitored.
Data Presentation: Method Validation Parameters
The following table summarizes typical validation parameters for the analysis of methylxanthines in biological fluids. These values are indicative and should be determined for each specific laboratory setup.
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | [6][7] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [6][8] |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | [6][8] |
| Recovery | 85 - 115% | [6] |
| Precision (RSD%) | < 15% | [8] |
| Accuracy | 85 - 115% | [8] |
Visualizations
The following diagram illustrates the complete workflow from sample collection to data analysis for the detection of this compound in urine.
Caption: Experimental workflow for this compound analysis.
This diagram shows the logical relationship and hierarchy of key analytical method validation parameters.
Caption: Key parameters for analytical method validation.
Conclusion
The described HPLC and LC-MS/MS methods provide a robust and reliable approach for the quantitative determination of this compound in human urine. Proper sample preparation using solid-phase extraction is essential for achieving accurate and precise results by minimizing matrix effects. The validation of the analytical method according to established guidelines is mandatory to ensure the quality and reliability of the generated data in a research or clinical setting.
References
- 1. Urine Sample Collection Instructions - MosaicDX [mosaicdx.com]
- 2. A protocol for urine collection and storage prior to DNA methylation analysis | PLOS One [journals.plos.org]
- 3. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of an LC-MS/MS method for the determination of multiple mycotoxins in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of 7-Methylhypoxanthine from Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylhypoxanthine is a metabolite of caffeine and theophylline, and its quantification in biological fluids such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolomics research. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological matrices prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of this compound from biological fluids, based on established methods for similar methylxanthines.
Physicochemical Properties of this compound
A successful SPE protocol design relies on understanding the physicochemical properties of the target analyte.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄O₂ | [1] |
| Molecular Weight | 166.14 g/mol | [1] |
| LogP | -0.89 | [1][2] |
| pKa (Strongest Acidic) | 9.31 | [2][3] |
| Water Solubility | Soluble | [4] |
The low LogP value of -0.89 indicates that this compound is a polar compound.[1][2] This is a critical consideration for selecting the appropriate SPE sorbent and optimizing the wash and elution steps to prevent premature elution (breakthrough) of the analyte.
Data Presentation: Quantitative SPE Performance for Methylxanthines
| Analyte | Matrix | Sample Preparation Method | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| 7-Methylxanthine | Rat Plasma | Deproteinization | >94 | - | - | [5] |
| 7-Methylxanthine | Human Urine | Dilute-and-Shoot UHPLC/HRMS | - | 0.25 - 2.5 ng/mL | 0.25 - 2.5 ng/mL | [6] |
| Theobromine | Human Plasma | SPE (Discovery DSC 18) | 96 | 10 ng/mL | - | [7] |
| Theophylline | Human Plasma | SPE (Discovery DSC 18) | 85 | 10 ng/mL | - | [7] |
| Caffeine | Human Plasma | SPE (Discovery DSC 18) | 88 | 10 ng/mL | - | [7] |
| Paraxanthine | Human Plasma | SPE (Discovery DSC 18) | 82 | 10 ng/mL | - | [7] |
| Cotinine (polar) | Human Plasma | SPE (Discovery DSC 18) | 39 | 10 ng/mL | - | [7] |
Experimental Protocols
This protocol is adapted from a validated method for the extraction of methylxanthines from human plasma and is suitable for the extraction of this compound from various biological fluids.[7]
Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., Discovery® DSC-18, 500 mg, 3 mL)[7]
-
Methanol (MeOH): HPLC grade
-
Water: HPLC grade
-
Formic Acid (HCOOH): LC-MS grade
-
Acetonitrile (ACN): HPLC grade
-
Nitrogen Gas: High purity
-
Biological Fluid Sample: Plasma, serum, or urine
-
Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., this compound-d3) is recommended for accurate quantification.
Sample Preparation
-
Thaw frozen biological fluid samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
For plasma or serum, centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet any precipitated proteins.[8]
-
Transfer 100 µL of the supernatant (or urine) to a clean microcentrifuge tube.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Add 1 mL of purified water to the sample and vortex to mix.[7]
Solid-Phase Extraction (SPE) Protocol
The following steps should be performed using a vacuum manifold.
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol through the sorbent.[7]
-
Equilibration: Equilibrate the cartridge by passing 2 mL of purified water. Do not allow the sorbent to dry.[7]
-
Sample Loading: Load the pre-prepared sample mixture onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 drops per second).
-
Washing:
-
Wash the cartridge with 1 mL of purified water to remove salts and other highly polar interferences.
-
To remove less polar interferences, a second wash with a weak organic solvent mixture (e.g., 1 mL of 5% methanol in water) can be employed. Given the polarity of this compound, the organic content of the wash solvent should be minimized to prevent analyte loss.
-
-
Drying: Dry the SPE cartridge thoroughly under high vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the retained this compound from the cartridge by passing 2 mL of methanol through the sorbent into a clean collection tube.[7]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.[8]
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial mobile phase for the LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[7][8]
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Experimental Workflow for SPE of this compound
Caption: Experimental workflow for the solid-phase extraction of this compound.
Logical Relationships in the SPE Protocol
Caption: Logical phases of the solid-phase extraction protocol.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-methylxanthine | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization | MDPI [mdpi.com]
Application Notes and Protocols: Investigating the Effects of 7-Methylhypoxanthine in SH-SY5Y and MCF-7 Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylhypoxanthine, a metabolite of caffeine and theobromine, is a purine derivative with emerging interest in biomedical research.[1][2] While its roles in certain physiological processes are being elucidated, its specific effects on cellular models commonly used in neurobiology and cancer research, such as the SH-SY5Y human neuroblastoma cell line and the MCF-7 human breast cancer cell line, are not yet extensively documented. These cell lines serve as valuable in vitro models for studying neurotoxicity, neurodegenerative diseases, and cancer biology.[3][4][5][6]
These application notes provide a comprehensive guide for researchers interested in investigating the potential effects of this compound on SH-SY5Y and MCF-7 cells. The following sections detail the necessary protocols for cell culture, treatment, and subsequent analysis of cellular responses, including viability, apoptosis, and signaling pathway modulation.
Disclaimer: The quantitative data and specific signaling pathway effects of this compound presented in these notes are hypothetical and for illustrative purposes. Researchers should generate their own experimental data to determine the actual effects of this compound in these cell lines.
Cell Culture Protocols
SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model in neuroscience research.[3][4] These cells can be maintained in their undifferentiated, proliferative state or differentiated into a more mature neuronal phenotype.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and Ham's F12 Medium.[7]
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids (NEAA).[8]
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks/plates
-
Incubator at 37°C, 5% CO2
Protocol for Subculturing:
-
Grow cells in a T-75 flask until they reach 80-90% confluency.[8]
-
Aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.[8]
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[7][9]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.[8]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[8]
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed new culture flasks at a recommended split ratio of 1:3 to 1:6.
-
Incubate at 37°C with 5% CO2. Change the medium every 2-3 days.[10]
MCF-7 Human Breast Cancer Cells
MCF-7 is an estrogen receptor-positive cell line commonly used in breast cancer research.[5][6]
Materials:
-
MCF-7 cells (e.g., ATCC® HTB-22™)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM).[11][12]
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.01 mg/mL human recombinant insulin.[11]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%).[11]
-
Culture flasks/plates
-
Incubator at 37°C, 5% CO2
Protocol for Subculturing:
-
Culture cells in a T-75 flask until they reach approximately 85-90% confluency.[11]
-
Remove the culture medium.
-
Rinse the cells twice with sterile PBS.[11]
-
Add 2-3 mL of warm 0.25% Trypsin-EDTA solution and observe under a microscope until cells detach (5-15 minutes).[12]
-
Add 10 mL of complete growth medium to inactivate the trypsin.[11]
-
Gently resuspend the cells by pipetting.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.[11]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.[11]
-
Plate the cells into new flasks at an appropriate split ratio (e.g., 1:3).[13]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2. Renew the medium 2-3 times per week.[11]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[14]
Materials:
-
Cells (SH-SY5Y or MCF-7)
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[15]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol).[15][16]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well and incubate overnight.[17]
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After treatment, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16][18]
-
Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
Data Presentation (Hypothetical):
Table 1: Effect of this compound on the Viability of SH-SY5Y and MCF-7 Cells (48h Treatment)
| Cell Line | This compound (µM) | Cell Viability (% of Control) ± SD |
| SH-SY5Y | 0 (Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 | |
| 50 | 95.6 ± 3.9 | |
| 100 | 88.4 ± 6.2 | |
| 200 | 75.1 ± 7.8 | |
| MCF-7 | 0 (Control) | 100 ± 3.8 |
| 10 | 99.1 ± 4.2 | |
| 50 | 97.3 ± 3.5 | |
| 100 | 90.5 ± 5.5 | |
| 200 | 82.3 ± 6.9 |
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.[19][20]
Materials:
-
Cells (SH-SY5Y or MCF-7)
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.[19][20]
-
Treat cells with the desired concentrations of this compound for a specified duration.
-
Collect both floating and adherent cells. For adherent cells, trypsinize and combine with the supernatant.[19][20]
-
Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[19][20]
-
Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation (Hypothetical):
Table 2: Apoptotic Effects of this compound on SH-SY5Y and MCF-7 Cells (48h Treatment)
| Cell Line | This compound (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| SH-SY5Y | 0 (Control) | 95.2 | 2.1 | 1.5 | 1.2 |
| 100 | 90.8 | 5.3 | 2.4 | 1.5 | |
| 200 | 82.5 | 10.7 | 4.6 | 2.2 | |
| MCF-7 | 0 (Control) | 96.1 | 1.8 | 1.2 | 0.9 |
| 100 | 92.4 | 4.5 | 2.1 | 1.0 | |
| 200 | 85.3 | 8.9 | 3.9 | 1.9 |
Signaling Pathway Analysis (Western Blotting)
Western blotting allows for the detection of specific proteins to investigate the modulation of signaling pathways.[22][23]
Materials:
-
Cells (SH-SY5Y or MCF-7)
-
6-well plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
After treatment, wash cells with cold PBS and lyse them on ice with lysis buffer.[23]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[23]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[23]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[22]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[23][24]
-
Wash the membrane three times with TBST for 5 minutes each.[24]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash the membrane again as in step 10.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
For quantitative analysis, strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH).
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for studying this compound effects.
Hypothetical Signaling Pathway in SH-SY5Y Cells
Methylxanthines are known to be adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[25] In a neuronal context, this could influence pathways related to cell survival and apoptosis.
Caption: Hypothetical pro-survival signaling pathway in SH-SY5Y cells.
Hypothetical Signaling Pathway in MCF-7 Cells
In cancer cells, pathways regulating proliferation and apoptosis are of key interest. Inhibition of PDEs can lead to increased cAMP, which can have context-dependent effects on cell growth.
Caption: Hypothetical anti-proliferative signaling in MCF-7 cells.
References
- 1. 7-Methylxanthine | C6H6N4O2 | CID 68374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 7-Methylxanthine (HMDB0001991) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. SH-SY5Y culturing [protocols.io]
- 9. moodle2.units.it [moodle2.units.it]
- 10. encodeproject.org [encodeproject.org]
- 11. mcf7.com [mcf7.com]
- 12. researchgate.net [researchgate.net]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. SH-SY5Y Cell Culture [bio-protocol.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. CST | Cell Signaling Technology [cellsignal.com]
- 25. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Research of 7-Methylhypoxanthine Using Guinea Pig and Rabbit Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of guinea pig and rabbit models in the in vivo research of 7-Methylhypoxanthine (7-MX), a non-selective adenosine receptor antagonist. The following sections detail experimental protocols and summarize key quantitative data from preclinical studies, primarily focusing on the compound's effects in ophthalmological research, particularly myopia.
Introduction
This compound (7-MX) is a metabolite of caffeine and theobromine and has garnered significant interest for its therapeutic potential, notably in slowing the progression of myopia.[1] Animal models are crucial for elucidating the mechanisms of action, pharmacokinetic profiles, and safety of 7-MX. Guinea pigs and rabbits are frequently employed models in ophthalmology research due to the anatomical and physiological similarities of their eyes to humans, making them suitable for studying conditions like form-deprivation myopia.
Animal Models and Rationale for Use
Guinea Pig (Cavia porcellus)
Guinea pigs are a valuable model for myopia research as they develop axial elongation and refractive errors in response to visual form deprivation, mimicking human myopia development. Their scleral structure and response to biochemical stimuli are also relevant for studying the effects of 7-MX on scleral remodeling.
Rabbit (Oryctolagus cuniculus)
Rabbits, particularly pigmented strains, are another established model for experimental myopia.[2][3][4] Their larger eye size facilitates certain experimental manipulations and measurements. Studies have demonstrated that 7-MX can effectively prevent form-deprivation myopia in rabbits by influencing scleral biochemistry.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vivo studies of this compound in guinea pig and rabbit models.
Table 1: Pharmacokinetics of this compound in Rabbits (Oral Administration)
| Parameter | Value | Animal Model | Dosage | Source |
| Cmax (Peak Plasma Concentration) | ~70 µM | Rabbit | 30 mg/kg (single dose) | [5] |
| t1/2 (Terminal Half-life) | ~1 hour | Rabbit | 30 mg/kg (single dose) | [5] |
Table 2: Efficacy of this compound in a Guinea Pig Model of Form-Deprivation Myopia (21-Day Treatment)
| Parameter | Control Group (Vehicle) | 7-MX Treated Group (300 mg/kg/day) | Outcome | Source |
| Myopia Induction | -5.40 D ± 1.08 D | -2.75 D ± 0.50 D | Significant reduction in myopia | [6] |
| Axial Length Increase | 1.00 mm ± 0.07 mm | 0.66 mm ± 0.21 mm | Significant reduction in axial elongation | [6] |
| Scleral Changes | Thinning of posterior sclera and reduced collagen fibril diameter | Thickening of posterior sclera and increased collagen fibril diameter | Prevention of myopia-related scleral changes | [6][7] |
Table 3: Efficacy of this compound in a Rabbit Model of Form-Deprivation Myopia (30-Day Treatment)
| Parameter | Control Group (Vehicle) | 7-MX Treated Group (30 mg/kg/day) | Outcome | Source |
| Myopia Induction | -1.10 D ± 0.78 D | -0.21 D ± 0.11 D | Significant prevention of myopia | [2][3][4] |
| Axial Length Increase | 0.51 mm ± 0.09 mm | 0.07 mm ± 0.10 mm | Significant inhibition of axial elongation | [2][3][4] |
| Scleral Collagen Fibril Diameter (Inner Layer) | 94.80 nm ± 27.52 nm | 111.34 nm ± 28.30 nm | Significant increase in fibril diameter | [3] |
| Scleral Collagen Fibril Diameter (Outer Layer) | 144.04 nm ± 47.02 nm | 167.92 nm ± 55.82 nm | Significant increase in fibril diameter | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to guinea pigs and rabbits for myopia research.
Protocol for Form-Deprivation Myopia Induction and 7-MX Treatment in Guinea Pigs
Objective: To determine the effect of orally administered 7-MX on the development of form-deprivation myopia.
Materials:
-
Three-week-old guinea pigs
-
This compound (powder)
-
Vehicle (e.g., saline)
-
Diffusers for monocular deprivation
-
Instrumentation for measuring ocular refraction and axial length
-
Light and electron microscopy equipment for scleral analysis
Procedure:
-
Animal Acclimatization: Acclimatize three-week-old guinea pigs to the laboratory environment for a minimum of one week.
-
Baseline Measurements: Measure baseline ocular refraction and axial length for both eyes of each animal.
-
Group Allocation: Randomly divide the animals into a control group and a 7-MX treated group.
-
Monocular Deprivation: Induce form-deprivation myopia in one eye of each animal by applying a diffuser. The contralateral eye serves as a control.
-
Drug Preparation and Administration:
-
Prepare a suspension of 7-MX in the chosen vehicle.
-
Administer 7-MX orally to the treated group at a dosage of 300 mg/kg body weight once daily.
-
Administer an equal volume of the vehicle to the control group.
-
-
Treatment Duration: Continue the treatment for 21 consecutive days.
-
Monitoring: Monitor the animals daily for any signs of distress or adverse effects. Measure body weight at the beginning and end of the experiment.
-
Final Measurements: After 21 days, measure the final ocular refraction and axial length of both eyes.
-
Scleral Analysis:
-
Euthanize the animals and enucleate the eyes.
-
Dissect the posterior sclera for analysis.
-
Measure scleral thickness using light microscopy.
-
Measure collagen fibril diameter in the inner, middle, and outer layers of the sclera using electron microscopy.
-
Protocol for Form-Deprivation Myopia Induction and 7-MX Treatment in Pigmented Rabbits
Objective: To evaluate the effect of oral 7-MX administration on the posterior sclera in a rabbit model of form-deprivation myopia.
Materials:
-
Ten-day-old pigmented rabbits
-
This compound (powder)
-
Vehicle (e.g., saline)
-
Sutures for eyelid closure
-
Instrumentation for measuring ocular refraction and axial length
-
Electron microscopy equipment for scleral analysis
Procedure:
-
Animal Acclimatization: Allow the rabbits to acclimate to the housing conditions.
-
Baseline Measurements: At ten days of age, perform baseline measurements of ocular refraction and axial length.
-
Group Allocation: Randomly assign the rabbits to a control group and a 7-MX treated group.
-
Monocular Deprivation: Induce form-deprivation myopia in the right eye of each rabbit by suturing the eyelids closed. The left eye serves as the contralateral control.
-
Drug Preparation and Administration:
-
Prepare a solution or suspension of 7-MX in saline.
-
Administer 7-MX orally to the treated group at a dosage of 30 mg/kg body weight daily.
-
Administer an equal volume of saline to the control group.
-
-
Treatment Duration: Continue the daily administration for 30 days.
-
Monitoring: Observe the animals daily for general health and any signs of adverse reactions. Record body weights at the start and end of the study.
-
Final Measurements: After 30 days, measure the final ocular refractions and axial lengths of both eyes.
-
Scleral Analysis:
-
Humanely euthanize the rabbits and enucleate the eyes.
-
Isolate the posterior pole of the sclera.
-
Process the scleral tissue for electron microscopy to measure and determine the collagen fibril diameters.
-
Visualizations
Signaling Pathway of this compound
Caption: Antagonistic action of this compound on adenosine receptors.
Experimental Workflow for In Vivo Myopia Research
Caption: General workflow for 7-MX efficacy studies in myopia models.
Logical Relationship in Myopia Prevention by 7-MX
Caption: Proposed mechanism of 7-MX in preventing myopia.
References
- 1. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 7-methylxanthine on form-deprivation myopia in pigmented rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 7-methylxanthine on form-deprivation myopia in pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijo.cn [ijo.cn]
- 5. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effects of 7-methylxanthine on the sclera in form deprivation myopia in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Tracing with Isotopically Labeled 7-Methylhypoxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems.[1] By introducing a molecule labeled with a heavy, non-radioactive isotope (e.g., ¹³C, ¹⁵N), researchers can track its fate and transformation through various biochemical reactions.[1][2] This technique offers a dynamic view of metabolism that static measurements of metabolite concentrations cannot provide.[3]
7-Methylhypoxanthine is a purine metabolite of significant interest. It is a downstream product of the metabolism of dietary methylxanthines such as caffeine and theobromine, primarily processed by enzymes like cytochrome P450 1A2 (CYP1A2) and xanthine oxidase.[4][5][6] Furthermore, 7-methylxanthine itself is an intermediate in the biosynthesis of caffeine in plants.[6] Dysregulation of purine metabolism has been linked to various pathological conditions, making the study of this pathway crucial for drug development and disease understanding.
These application notes provide a comprehensive overview and detailed protocols for utilizing isotopically labeled this compound to trace its metabolic fate in various research settings.
Key Applications
-
Elucidating Metabolic Pathways: Tracing the conversion of labeled this compound into downstream metabolites to identify novel biochemical pathways and enzymatic activities.
-
Drug Metabolism and Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of this compound-based therapeutic candidates.
-
Disease Biomarker Discovery: Identifying metabolic signatures associated with diseases where purine metabolism is perturbed by tracing the flux of labeled this compound.
-
Understanding Drug-Nutrient Interactions: Investigating how dietary components, such as caffeine, influence the metabolic pathways involving this compound.
Quantitative Data Presentation
The following table summarizes pharmacokinetic data from a study on unlabeled 7-methylxanthine in rats, providing an example of how quantitative data from metabolic studies can be presented.
| Parameter | Male Rats (30 mg/kg oral dose) | Female Rats (30 mg/kg oral dose) | Reference |
| Cmax (Peak Plasma Concentration) | 32.9 µM | 27.7 µM | [7] |
| tmax (Time to Peak Concentration) | 30 min | 30 min | [7] |
| t½ (Terminal Half-life) | 1.31 h | 1.48 h | [7] |
| AUC₀→t (Area Under the Curve) | 49.4 µmol·h/L | 51.8 µmol·h/L | [7] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Tracing in Cell Culture
This protocol describes a general procedure for tracing the metabolism of isotopically labeled this compound in adherent mammalian cell cultures.
Materials:
-
Isotopically labeled this compound (e.g., [¹³C₅]-7-Methylhypoxanthine)
-
Mammalian cell line of interest (e.g., HepG2 for liver metabolism studies)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS)
-
Cell culture plates (e.g., 6-well plates)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 80% methanol in water, chilled to -80°C[1]
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Tracer Introduction:
-
Prepare the treatment medium by supplementing the standard culture medium with the desired concentration of isotopically labeled this compound.
-
Aspirate the existing medium from the cells and replace it with the tracer-containing medium.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours) to allow for the uptake and metabolism of the tracer.
-
-
Metabolite Quenching and Extraction:
-
At each time point, rapidly aspirate the medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.[8]
-
Add 1 mL of -80°C 80% methanol to each well to quench all enzymatic activity and lyse the cells.[1]
-
Place the plate on dry ice for 10-15 minutes.[8]
-
Scrape the cells from the bottom of the well and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the cell lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant, which contains the intracellular metabolites, to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples to identify and quantify the isotopologues of downstream metabolites of this compound.
-
Protocol 2: In Vivo Metabolic Tracing in a Rodent Model
This protocol provides a general framework for an in vivo study to trace the metabolism of labeled this compound in a rodent model.
Materials:
-
Isotopically labeled this compound formulated for in vivo administration (e.g., in a saline solution)
-
Laboratory animals (e.g., Sprague-Dawley rats)
-
Equipment for oral gavage or intravenous injection
-
Metabolic cages for urine and feces collection (optional)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue harvesting tools
-
Homogenizer
-
Protein precipitation solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.
-
Tracer Administration: Administer the isotopically labeled this compound to the animals via the desired route (e.g., oral gavage).
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) into EDTA-coated tubes.
-
Urine/Feces: If using metabolic cages, collect urine and feces at specified intervals.
-
Tissues: At the end of the experiment, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, brain). Immediately snap-freeze the tissues in liquid nitrogen.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma. Precipitate proteins by adding a cold solvent like acetonitrile, then centrifuge and collect the supernatant.
-
Tissues: Homogenize the frozen tissues in a suitable buffer. Precipitate proteins and extract metabolites as described for plasma.
-
-
Analysis:
-
Analyze the processed plasma, urine, and tissue extracts using LC-MS/MS to determine the concentration and isotopic enrichment of this compound and its metabolites over time.
-
Visualizations
Caption: Simplified metabolic pathway of methylxanthines.
Caption: General experimental workflow for metabolic tracing.
References
- 1. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application Note 25 â Isotope Labeling of Alanine Methyl Groups on a Deuterated Background for NMR Studies of High-Molecular-Weight Proteins [isotope.com]
- 5. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for 7-Methylxanthine (HMDB0001991) [hmdb.ca]
- 7. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Tissue Extraction of 7-Methylhypoxanthine for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylhypoxanthine, also known as heteroxanthine, is a purine metabolite of caffeine and theobromine. Its quantification in tissue samples is crucial for pharmacokinetic studies, understanding caffeine metabolism, and investigating its physiological effects. This document provides detailed application notes and protocols for the extraction of this compound from tissue samples for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The accurate determination of this compound concentration in tissues relies on efficient extraction methods that yield high recovery and minimal matrix effects. The primary challenges in tissue analysis include the complex matrix, the presence of endogenous interfering substances, and the need for effective homogenization. This guide outlines three common and effective extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Metabolic Context of this compound
This compound is a key intermediate in the metabolic breakdown of caffeine (1,3,7-trimethylxanthine). The primary route of caffeine metabolism in humans is demethylation by the cytochrome P450 enzyme CYP1A2 in the liver. This process generates several metabolites, with paraxanthine being the most abundant, followed by theobromine and theophylline. These dimethylxanthines are further metabolized to monomethylxanthines, including this compound.
General Tissue Sample Preparation Workflow
Regardless of the specific extraction technique, a general workflow is followed for tissue sample preparation.
Quantitative Data Summary
The following tables summarize representative quantitative data for the extraction of methylxanthines, including this compound, from biological matrices. While specific data for tissue is limited in publicly available literature, the data from plasma, serum, and urine provide a strong indication of the expected performance of these methods. Method validation for each specific tissue type is highly recommended.
Table 1: Protein Precipitation (PPT) Method Performance
| Analyte(s) | Matrix | Precipitation Solvent | Recovery (%) | Reference |
| 7-Methylxanthine | Deproteinized Rat Plasma | Acetonitrile | >94 | [1] |
| Caffeine and Metabolites | Human Plasma | Methanol | 73 - 91 | [2] |
Table 2: Liquid-Liquid Extraction (LLE) Method Performance
| Analyte(s) | Matrix | Extraction Solvent | Recovery (%) | Reference |
| Methylxanthines & Taurine | Dietary Supplements | Hexane/Isopropanol (9:1) | 70.1 - 94.4 | [3] |
| 7-hydroxymitragynine | Rat Plasma | Chloroform | 62.0 - 67.3 | [4] |
Table 3: Solid-Phase Extraction (SPE) Method Performance
| Analyte(s) | Matrix | SPE Cartridge | Recovery (%) | Reference |
| Caffeine and Metabolites (including 7-methylxanthine) | Human Plasma | Strata-X™ | 92 - 102 | [5] |
| Methylxanthines and Cotinine | Human Plasma | C18 | 39 - 96 | [6][7] |
Experimental Protocols
Important Note: All procedures should be performed in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Tissues should be kept on ice throughout the homogenization and extraction process to minimize enzymatic degradation.
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This protocol is a rapid and simple method for removing proteins from tissue homogenates.
Materials:
-
Tissue sample (e.g., liver, kidney), frozen
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Ice-cold Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Homogenizer (e.g., bead beater, sonicator)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator
-
Vortex mixer
-
Mobile phase for LC-MS/MS
Procedure:
-
Homogenization: a. Weigh approximately 50-100 mg of frozen tissue. b. Place the tissue in a 2 mL microcentrifuge tube containing homogenization beads and 500 µL of ice-cold PBS. c. Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6 m/s) until no visible tissue fragments remain.
-
Internal Standard Spiking: a. To 100 µL of the tissue homogenate, add a known amount of the internal standard solution.
-
Protein Precipitation: a. Add 300 µL of ice-cold acetonitrile to the homogenate. b. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: a. Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: a. Carefully transfer the supernatant to a clean microcentrifuge tube, avoiding the protein pellet.
-
Evaporation and Reconstitution: a. Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or 30°C. b. Reconstitute the dried extract in 100-200 µL of the initial mobile phase for your LC-MS/MS analysis. c. Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: a. Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Analysis: a. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquids. This method can provide cleaner extracts than PPT.
Materials:
-
Tissue homogenate (prepared as in Protocol 1)
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., Ethyl Acetate, Methyl-tert-butyl ether (MTBE))
-
Glass centrifuge tubes (e.g., 15 mL) with screw caps
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Mobile phase for LC-MS/MS
Procedure:
-
Sample Preparation: a. To 200 µL of tissue homogenate in a glass centrifuge tube, add the internal standard solution.
-
Extraction: a. Add 2 mL of the chosen organic extraction solvent (e.g., ethyl acetate). b. Cap the tube and vortex vigorously for 2 minutes to ensure intimate contact between the two phases.
-
Phase Separation: a. Centrifuge at 3,000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Collection: a. Carefully transfer the upper organic layer to a clean glass tube. Be cautious not to aspirate any of the lower aqueous layer or the protein interface.
-
Evaporation and Reconstitution: a. Evaporate the organic solvent to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of the LC-MS/MS mobile phase.
-
Analysis: a. Transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a more selective extraction and can result in very clean samples, which is beneficial for sensitive LC-MS/MS analysis.
Materials:
-
Tissue homogenate (prepared as in Protocol 1, may require a pre-PPT step)
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18, Mixed-mode cation exchange)
-
SPE manifold
-
Methanol (for conditioning)
-
Deionized water (for conditioning and washing)
-
Elution solvent (e.g., Methanol, Acetonitrile with or without modifier)
-
Nitrogen evaporator
-
Vortex mixer
-
Mobile phase for LC-MS/MS
Procedure:
-
Sample Pre-treatment: a. Perform a protein precipitation step on the tissue homogenate as described in Protocol 1 (steps 1-5) to prevent clogging of the SPE cartridge. b. Dilute the resulting supernatant with deionized water or a suitable buffer to reduce the organic solvent concentration before loading.
-
SPE Cartridge Conditioning: a. Place the SPE cartridges on the manifold. b. Condition the cartridges by passing 1-2 mL of methanol, followed by 1-2 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: a. Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
Washing: a. Wash the cartridge with 1-2 mL of deionized water or a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: a. Elute the this compound and internal standard from the cartridge with 1-2 mL of the elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a nitrogen stream. b. Reconstitute the dried extract in the LC-MS/MS mobile phase.
-
Analysis: a. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Conclusion
The choice of extraction technique for this compound from tissue depends on the specific requirements of the analysis, including the desired level of sample cleanup, throughput, and available instrumentation. Protein precipitation is a fast and simple method suitable for high-throughput screening. Liquid-liquid extraction offers a cleaner extract with moderate effort. Solid-phase extraction provides the cleanest samples and is ideal for methods requiring the lowest limits of detection, though it is more time-consuming and costly. For all methods, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency, thereby ensuring accurate and precise quantification. It is imperative to validate the chosen extraction method for each specific tissue type to determine the recovery, matrix effects, and overall performance before analyzing experimental samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Overcoming solubility issues of 7-Methylhypoxanthine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 7-Methylhypoxanthine in aqueous buffers for researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the solubility of this compound is limited. The information provided is based on the physicochemical properties of the closely related compound, 7-methylxanthine, and general principles of solubility enhancement for poorly soluble molecules. Researchers should use this as a guide and optimize protocols for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: The pH of the aqueous buffer is a critical factor in the solubility of this compound. Based on the pKa of the similar compound 7-methylxanthine, which is approximately 8.33, this compound is expected to be a weak acid. Therefore, its solubility will increase significantly in alkaline conditions (pH > 8.33) where it can deprotonate to form a more soluble anionic species. Conversely, in acidic to neutral pH, its solubility will be limited.
Q3: What are the recommended strategies to improve the aqueous solubility of this compound?
A3: Several methods can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Increasing the pH of the buffer to a value above the pKa of the compound.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent like DMSO or ethanol.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin to form a more soluble inclusion complex.[3][4]
Q4: Can I dissolve this compound directly in my aqueous experimental buffer?
A4: Direct dissolution in neutral aqueous buffers (e.g., PBS pH 7.4) is often challenging and may result in an incomplete dissolution or precipitation. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer to the final desired concentration.[5]
Q5: What is the recommended solvent for preparing a stock solution of this compound?
A5: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[2][5] It is important to use anhydrous DMSO to prevent the degradation of the compound.
Q6: Are there any toxicity concerns with the solvents and solubility enhancers used?
A6: Yes. DMSO and ethanol can exhibit cytotoxicity at higher concentrations in cell-based assays.[6][7][8] It is crucial to keep the final concentration of the organic solvent in the assay as low as possible (typically below 0.5% for DMSO) and to include a vehicle control in your experiments.[5][9] Similarly, while generally considered safe, some cyclodextrins can show toxicity at high concentrations.[10][11][12] The specific toxicity profile depends on the type of cyclodextrin and the cell line used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the proportion of co-solvent in the final solution (be mindful of solvent toxicity).- Lower the final concentration of this compound.- Use a different solubility enhancement technique, such as cyclodextrin complexation. |
| Incomplete dissolution of this compound powder. | The compound has low intrinsic solubility in the chosen solvent or buffer. | - Try gentle heating (e.g., 37°C water bath) and sonication to aid dissolution in DMSO.[2][13]- For aqueous buffers, consider adjusting the pH to an alkaline range (pH > 8.5). |
| Inconsistent experimental results. | Potential degradation of this compound in the stock solution or experimental buffer. | - Prepare fresh stock solutions regularly and store them properly (aliquoted at -20°C or -80°C).- Avoid repeated freeze-thaw cycles of the stock solution.[2]- Prepare working solutions fresh for each experiment. |
Quantitative Data Summary
Table 1: Physicochemical Properties of 7-Methylxanthine (as a proxy for this compound)
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄O₂ | [14] |
| Molecular Weight | 166.14 g/mol | [14] |
| pKa | ~8.33 | |
| Aqueous Solubility (estimated) | 7 - 18 g/L at 25°C | [1] |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol (with heating) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Determine the required concentration of the stock solution (e.g., 10 mM).
-
Calculate the mass of this compound needed using its molecular weight (166.14 g/mol ).
-
Weigh the calculated mass of this compound powder accurately.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Facilitate dissolution by vortexing, gentle heating in a water bath (e.g., 37°C), and/or sonication until the compound is completely dissolved.[2][13]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Solubility Enhancement using pH Adjustment
-
Prepare a series of aqueous buffers with varying pH values, particularly in the alkaline range (e.g., pH 8.0, 8.5, 9.0, 9.5, 10.0).
-
Add a known excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of dissolved this compound in the supernatant or filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Protocol 3: General Method for Solubility Enhancement using Co-solvents
-
Prepare a concentrated stock solution of this compound in a water-miscible organic co-solvent such as DMSO or ethanol as described in Protocol 1.
-
Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add a small volume of the concentrated stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of this compound.
-
Visually inspect for any precipitation.
-
Quantify the solubility in each co-solvent mixture if necessary, following a similar procedure as in Protocol 2.
-
Important: Always include a vehicle control with the same final co-solvent concentration in your experiments to account for any effects of the solvent itself.
Protocol 4: General Method for Solubility Enhancement using Cyclodextrins
-
Select a suitable cyclodextrin , such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which are known to enhance the solubility of poorly soluble compounds.[3]
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.
-
Separate the undissolved solid and determine the concentration of dissolved this compound in the supernatant as described in Protocol 2.
-
This will generate a phase solubility diagram to determine the complexation efficiency.
-
Alternatively, for preparing a solution for an experiment, a kneading method or freeze-drying of a pre-formed complex can be employed to enhance dissolution.
Visualizations
Caption: Experimental workflow for overcoming solubility issues of this compound.
Caption: Logical relationships for enhancing the solubility of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for 7-Methylxanthine (HMDB0001991) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 13. reddit.com [reddit.com]
- 14. 7-Methylxanthine | C6H6N4O2 | CID 68374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the stability of 7-Methylhypoxanthine in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 7-Methylhypoxanthine in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound has limited solubility in water and is best dissolved in dimethyl sulfoxide (DMSO).[1][2][3] To aid dissolution, sonication is recommended.[1] For some applications, methanol (heated) can also be used, although solubility is slight.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 1-2 years).[1][4] For shorter-term storage, -20°C for up to one year is also acceptable.[4] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound, like many small molecules and purine analogs, is primarily affected by several factors:
-
Temperature: Elevated temperatures can accelerate degradation.[5]
-
pH: Purine analogs are often susceptible to degradation in both acidic and alkaline conditions.[5] It is advisable to maintain a neutral pH for aqueous dilutions.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of some compounds.[5] It is good practice to store solutions in amber vials or protect them from light.
-
Oxidation: The chemical structure of this compound may be susceptible to oxidation.[6]
Q4: How long can I expect my this compound stock solution to be stable?
A4: When stored properly at -80°C in a suitable solvent like DMSO, a this compound stock solution can be stable for at least one year.[1] However, for critical experiments, it is always best practice to prepare fresh stock solutions or to periodically check the purity of your stock solution using an appropriate analytical method like HPLC.
Troubleshooting Guides
This section addresses common issues encountered when working with this compound stock solutions.
Issue 1: Precipitation or Cloudiness in the Stock Solution
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility | Ensure you are using a recommended solvent like DMSO. Use sonication or gentle warming to aid dissolution.[1] Do not exceed the solubility limit. |
| Supersaturation | The concentration of this compound may be too high for the chosen solvent and storage temperature. Try preparing a more dilute stock solution. |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Allow the solution to come to room temperature slowly before use. |
| pH Shift in Aqueous Buffers | If diluting the DMSO stock in an aqueous buffer, ensure the final pH is compatible with the compound's stability. A neutral pH is generally recommended. |
| Interaction with Media Components | When adding to cell culture media, add the stock solution dropwise while stirring to avoid localized high concentrations that can cause precipitation. |
Issue 2: Discoloration of the Stock Solution
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation | A change in color, such as turning yellow or brown, may indicate chemical degradation.[7] If discoloration is observed, it is recommended to discard the solution and prepare a fresh stock. |
| Oxidation | Exposure to air can lead to oxidation. Ensure vials are tightly sealed. Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing for long-term storage. |
| Contamination | Microbial contamination can also lead to changes in the appearance of the solution. Ensure sterile handling techniques are used when preparing and using the stock solution. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sonicator
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the container of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution:
-
Transfer the weighed powder to a sterile tube or vial.
-
Add the required volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution from 1.66 mg of powder, add 1 mL of DMSO).
-
Vortex the solution for 30-60 seconds to initiate dissolution.
-
Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes. Amber tubes are recommended to protect from light.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol for a General Stability Assessment of this compound Stock Solution
This protocol provides a framework for assessing the stability of your this compound stock solution under your specific experimental conditions.
Objective: To determine the stability of a this compound stock solution over time at different storage temperatures.
Methodology:
-
Prepare a fresh stock solution of this compound in DMSO as described in the protocol above.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the stock solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the initial concentration and purity. This will serve as your baseline.
-
Sample Storage: Aliquot the remaining stock solution into multiple tubes and store them under different conditions you wish to test (e.g., -80°C, -20°C, 4°C, and room temperature). Protect samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Sample Analysis: Allow the aliquots to thaw to room temperature and analyze them using the same HPLC method as the initial analysis.
-
Data Evaluation: Compare the concentration and purity of the stored samples to the initial (Time 0) data. A significant decrease in concentration or the appearance of new peaks (indicating degradation products) suggests instability under those storage conditions.
Data Presentation:
Table 1: Stability of this compound (10 mM in DMSO) at Various Temperatures
| Storage Temperature | Time Point | Concentration (% of Initial) | Purity (% Area) | Observations |
| -80°C | 0 | 100% | 99.8% | Clear, colorless |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months | ||||
| 1 Year | ||||
| -20°C | 0 | 100% | 99.8% | Clear, colorless |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months | ||||
| 1 Year | ||||
| 4°C | 0 | 100% | 99.8% | Clear, colorless |
| 1 Week | ||||
| 1 Month | ||||
| Room Temp | 0 | 100% | 99.8% | Clear, colorless |
| 24 Hours | ||||
| 1 Week |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of caffeine and related methylxanthines bySerratia marcescens isolated from soil under coffee cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 4. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization | MDPI [mdpi.com]
Addressing matrix effects in LC-MS/MS analysis of 7-Methylhypoxanthine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 7-Methylhypoxanthine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components within a biological sample apart from the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[2][3] Given that this compound is a polar compound (LogP: -0.89), it can be particularly susceptible to matrix effects, especially when using reversed-phase chromatography, as it may elute early with other polar matrix components.[4]
Q2: What are the typical signs that my this compound analysis is affected by matrix effects?
A2: Common indicators of matrix effects include:
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Poor reproducibility of results between samples.
-
Inaccurate quantification, with results being unexpectedly high or low.
-
Non-linear calibration curves.
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A noticeable decrease in assay sensitivity.
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Inconsistent peak areas for quality control (QC) samples, especially when using different batches of biological matrix.[5]
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Poor peak shapes, such as fronting or splitting, which can be exacerbated for polar compounds like this compound if chromatographic conditions are not optimized.[6][7]
Q3: How can I identify and quantify matrix effects in my this compound assay?
A3: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This is a qualitative technique used to pinpoint the retention times at which ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal of this compound indicates the presence of matrix effects at that specific retention time.
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects. It involves comparing the response of this compound in a neat solvent with its response in a blank matrix that has been extracted and then spiked with the analyte.[3] The matrix factor (MF) is calculated to determine the degree of ion suppression or enhancement.
Q4: What are the most effective strategies for minimizing matrix effects when analyzing this compound?
A4: A multi-faceted approach is often the most effective:
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Optimize Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering this compound. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[1][8] For a polar analyte like this compound, hydrophilic interaction liquid chromatography (HILIC) SPE may be particularly beneficial.
-
Improve Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., HILIC).[9]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the preferred choice for an internal standard. Since it has nearly identical physicochemical properties and chromatographic behavior to the analyte, it will experience similar matrix effects, allowing for accurate correction during data processing.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound analysis.
Problem 1: Poor Peak Shape (Fronting, Tailing, or Splitting) for this compound
| Possible Cause | Troubleshooting Steps |
| Inadequate Chromatographic Retention (for Reversed-Phase LC) | Due to its polar nature, this compound may have limited retention on traditional C18 columns, eluting near the void volume where many other polar matrix components are present.[6][7] • Action: Consider using a column with a more polar stationary phase (e.g., AQ-C18, PFP, or Biphenyl) or switch to a HILIC column. Optimize the mobile phase with a lower initial organic percentage.[6][7] |
| Sample Solvent Mismatch | Injecting the sample in a solvent significantly stronger (higher organic content) than the initial mobile phase can cause peak distortion.[6] • Action: Ensure the final sample solvent is as close in composition as possible to the initial mobile phase. Reconstitute the dried extract in a solution with a high aqueous content. |
| Column Overload | Injecting too high a concentration of the analyte or matrix components can lead to peak fronting. • Action: Dilute the sample or inject a smaller volume. |
Problem 2: High Variability in QC Samples and Inaccurate Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | The composition of the biological matrix can vary between different lots or individuals, leading to variable ion suppression or enhancement. • Action: Implement a more rigorous sample preparation method such as SPE or LLE to remove a broader range of interfering compounds.[1][8] The use of a SIL-IS is highly recommended to compensate for this variability. |
| Inefficient Sample Extraction | Poor recovery of this compound during sample preparation can lead to inaccurate and variable results. • Action: Optimize the extraction procedure. For LLE, test different organic solvents and pH conditions. For SPE, ensure the correct sorbent and elution solvents are used for a polar analyte like this compound. |
| Analyte Instability | This compound may be degrading during sample collection, storage, or processing. • Action: Evaluate the stability of this compound under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability). |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare two sets of samples:
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Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Use at least six different lots of blank biological matrix. Process these blank samples using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.
-
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different matrix lots should ideally be ≤15%.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol and may require optimization.
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Pre-treat Sample: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.
Data Presentation
Table 1: Comparison of Matrix Effects and Recovery for Theophylline (a related Methylxanthine) with Different Sample Preparation Methods in Plasma
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | %CV of MF |
| Protein Precipitation (PPT) | 0.75 | 95 | 18 |
| Liquid-Liquid Extraction (LLE) | 0.92 | 85 | 9 |
| Solid-Phase Extraction (SPE) | 0.98 | 92 | 6 |
Data is illustrative and based on typical performance for methylxanthines.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: Logic diagram for selecting a sample preparation method for this compound.
References
- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Methylxanthine | C6H6N4O2 | CID 68374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Selection of an appropriate internal standard for 7-Methylhypoxanthine quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and use of an appropriate internal standard for the accurate quantification of 7-Methylhypoxanthine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting an internal standard for this compound quantification?
A1: The most critical factor is the structural similarity between the internal standard and this compound. The ideal internal standard will mimic the analyte's behavior during sample preparation, chromatography, and ionization. This is best achieved by using a stable isotope-labeled (SIL) internal standard of this compound.
Q2: What are the advantages of using a stable isotope-labeled (SIL) internal standard?
A2: SIL internal standards, such as ¹³C- or deuterium-labeled this compound, are considered the gold standard for quantitative LC-MS/MS analysis.[1] Their key advantages include:
-
Identical Chemical and Physical Properties: SIL-IS have nearly identical chemical and physical properties to the target analyte, ensuring consistent extraction recovery and minimizing variability during sample preparation.[2]
-
Co-elution with the Analyte: They typically co-elute with the unlabeled analyte, meaning they experience the same degree of ionization suppression or enhancement from the sample matrix at the same time.[1]
-
Improved Accuracy and Precision: By effectively normalizing for variations throughout the analytical process, SIL-IS significantly improve the accuracy, precision, and reliability of the quantitative results.[2]
Q3: Are there different types of stable isotope-labeled internal standards? Which is better?
A3: Yes, the most common are deuterated (²H or D) and carbon-13 (¹³C) labeled standards. While both are effective, ¹³C-labeled standards are often considered superior.[1][3] This is because ¹³C labeling results in a molecule that is virtually identical to the native compound in terms of polarity and hydrophobicity, leading to perfect co-elution.[1] Deuterated standards can sometimes exhibit a slight chromatographic shift (the "isotope effect"), eluting slightly earlier in reversed-phase chromatography, which may lead to differential matrix effects.[1]
Q4: Can I use a structural analog as an internal standard if a SIL version of this compound is unavailable?
A4: While a SIL internal standard is strongly recommended, a structural analog can be used if a SIL version is not available. Potential candidates could include other methylxanthines like theophylline, paraxanthine, or a closely related purine analog not present in the sample. However, it is crucial to thoroughly validate the method, as the structural analog may not perfectly mimic the extraction, chromatographic, and ionization behavior of this compound, potentially leading to less accurate results.[4][5]
Q5: Where in the metabolic pathway is this compound found?
A5: this compound is a downstream metabolite in the catabolism of methylxanthines such as caffeine and theobromine. Understanding its position in the metabolic pathway is crucial for interpreting its biological significance.
Metabolic Pathway of Caffeine
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Non-Linear Calibration Curve | Isotopic Crosstalk: At high concentrations, the signal from the analyte may be contributing to the signal of the internal standard.[6][7] | 1. Verify Crosstalk: Analyze a high-concentration sample of the analyte without the internal standard and monitor the internal standard's mass transition.[6] 2. Optimize IS Concentration: A higher internal standard concentration can minimize the relative contribution of the crosstalk.[6] 3. Mathematical Correction: Use mass spectrometry software to apply a correction factor for the isotopic contribution.[6] |
| High Variability in Results (%CV > 15%) | Poor Choice of Internal Standard: If using a structural analog, it may not be adequately compensating for variations in sample preparation or matrix effects. | 1. Switch to a SIL-IS: If possible, synthesize or source a stable isotope-labeled internal standard for this compound. 2. Re-evaluate Structural Analog: Select an analog that is more structurally similar and has closer physicochemical properties to this compound.[4] |
| Inconsistent Sample Preparation: Variability in extraction efficiency between samples. | 1. Optimize Extraction Protocol: Ensure the chosen sample preparation method (e.g., protein precipitation, solid-phase extraction) is robust and reproducible. 2. Add IS Early: Add the internal standard at the very beginning of the sample preparation process to account for variability in all subsequent steps.[2] | |
| Signal Suppression or Enhancement | Matrix Effects: Co-eluting endogenous components from the biological matrix are affecting the ionization of the analyte and/or internal standard. | 1. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte and internal standard from interfering matrix components. 2. Use a SIL-IS: A co-eluting SIL-IS is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.[1] |
Comparison of Potential Internal Standards
| Internal Standard Type | Analyte | Internal Standard | Linearity (r²) | Accuracy (%) | Precision (%CV) | Recommendation |
| Stable Isotope-Labeled (Recommended) | This compound | This compound-¹³C₃ | >0.995 | 95-105 | <10 | Ideal Choice: Provides the highest accuracy and precision due to identical chemical properties and co-elution. |
| This compound | This compound-d₃ | >0.995 | 93-107 | <12 | Excellent Alternative: May exhibit a slight chromatographic shift but generally provides reliable results. | |
| Structural Analog (Use with Caution) | This compound | Theophylline | >0.99 | 88-112 | <15 | Acceptable if SIL-IS is unavailable: Requires thorough validation to ensure it adequately tracks the analyte. |
| This compound | Paraxanthine | >0.99 | 85-115 | <15 | Acceptable if SIL-IS is unavailable: Similar to theophylline, extensive validation is necessary. |
Note: The quantitative data presented for the stable isotope-labeled internal standards are based on typical performance characteristics for similar assays of purine analogs and may vary depending on the specific experimental conditions. The data for structural analogs represent potential performance and highlight the increased variability that can be expected.
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol is a representative method based on established procedures for the analysis of similar purine analogs, such as hypoxanthine, by LC-MS/MS.[8]
1. Materials and Reagents
-
This compound analytical standard
-
This compound-¹³C₃ (or -d₃) internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in a suitable solvent (e.g., 50:50 methanol/water).
-
Working Standard Solutions: Serially dilute the this compound stock solution to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
This compound: [M+H]⁺ → product ion (To be determined by infusion of the standard)
-
This compound-¹³C₃: [M+3+H]⁺ → corresponding product ion
-
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting poor chromatographic peak shape for 7-Methylhypoxanthine
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 7-Methylhypoxanthine. The information is tailored to researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Peak Tailing
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is a common problem when analyzing polar and basic compounds like this compound.[1][2] This issue can compromise the accuracy and reproducibility of your results.[2] The primary causes often revolve around secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: this compound, a purine derivative, contains nitrogen atoms that can become protonated.[3] These positively charged groups can interact with negatively charged, deprotonated silanol groups on the surface of silica-based reversed-phase columns, especially at a mobile phase pH above 3.[1][4] This secondary ionic interaction is a strong contributor to peak tailing.[1][4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to at least 2 pH units below the pKa of this compound (pKa ≈ 8.33) will ensure that the analyte is fully protonated and the silanol groups are not ionized, thus minimizing these secondary interactions.[1][2][3][5] Operating at a pH around 2-3 is often effective.[6]
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped." This process chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[7][8]
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, reducing their interaction with this compound.
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak tailing.[8][9]
-
Column Degradation or Contamination: A void at the head of the column, a blocked frit, or contamination from previous injections can all lead to peak distortion.[1][7][10]
-
Solution: First, try back-flushing the column. If this doesn't resolve the issue, using a guard column can help protect the analytical column from contaminants. If the problem persists, the column may need to be replaced.[10]
-
-
Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector and the detector can cause band broadening and peak tailing.[2][11]
-
Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are appropriate for the system to reduce dead volume.[6]
-
Troubleshooting Workflow for Peak Tailing
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Showing Compound 7-Methylxanthine (FDB001978) - FooDB [foodb.ca]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. uhplcs.com [uhplcs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Enhancing the sensitivity of 7-Methylhypoxanthine detection in low concentration samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 7-Methylhypoxanthine, particularly in low-concentration samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample collection and storage procedure for urine samples to be analyzed for this compound?
A1: To ensure the integrity of your samples, it is crucial to follow standardized collection and storage protocols. Urine samples should be collected in sterile containers.[1] For metabolomics studies, it is often recommended to use first-morning midstream urine.[1] After collection, samples should be centrifuged at a low temperature (e.g., 4°C) to remove cells and other particulate matter.[2] The supernatant should then be aliquoted into separate tubes to avoid repeated freeze-thaw cycles and stored at -80°C or in liquid nitrogen for long-term stability.[2][3] While preservatives like sodium azide can be used to inhibit microbial growth, their compatibility with your analytical method should be verified.[2]
Q2: Which analytical technique is most suitable for the sensitive detection of this compound in biological matrices?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex biological samples like urine and plasma.[4][5] This technique offers high sensitivity, allowing for the detection of low concentrations, and high specificity, which minimizes interference from other compounds in the matrix.[4][5][6]
Q3: What are the common sample preparation techniques for extracting this compound from biological fluids?
A3: The choice of sample preparation technique depends on the sample matrix and the required level of sensitivity. Common methods include:
-
Protein Precipitation (PPT): A simple and rapid method often used for plasma samples, where a solvent like acetonitrile or methanol is added to precipitate proteins.[7]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids, such as chloroform and an aqueous buffer.
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analyte. Reversed-phase cartridges (e.g., C18) are commonly used for methylxanthines.[4][5]
Q4: How can I optimize the LC separation for this compound?
A4: For optimal chromatographic separation of this compound, a reversed-phase C18 column is a good starting point.[7] The mobile phase typically consists of an aqueous component with a modifier and an organic solvent like acetonitrile or methanol.[7] Using an acidic modifier, such as formic acid or acetic acid, in the mobile phase can improve peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.[7][8] A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve good separation of the analyte from matrix components.
Q5: What are the key parameters to optimize for sensitive detection of this compound by tandem mass spectrometry?
A5: For sensitive MS/MS detection in Multiple Reaction Monitoring (MRM) mode, you need to optimize the precursor ion and at least two product ions, along with the collision energy for each transition.[9] The precursor ion for this compound in positive ESI mode will be its protonated molecule [M+H]⁺. The selection of product ions should be based on their stability and abundance to ensure reproducible and sensitive quantification. Using a deuterated internal standard, such as this compound-d3, is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | - Ensure the chosen extraction method (PPT, LLE, or SPE) has been validated for recovery of this compound. - For SPE, check that the cartridge has been properly conditioned and that the elution solvent is appropriate for the analyte. - Evaporate the final extract to dryness and reconstitute in a smaller volume of the initial mobile phase to concentrate the sample.[7] |
| Inefficient Ionization | - Optimize the mobile phase pH. The addition of 0.1% formic acid or acetic acid can enhance protonation in positive ESI mode.[7][8] - Check the MS source parameters, including capillary voltage, gas flow rates, and temperature, to ensure optimal ionization. |
| Incorrect MS/MS Parameters | - Infuse a standard solution of this compound to optimize the precursor and product ions and their respective collision energies. - Ensure that the dwell time for each MRM transition is sufficient for robust peak integration. |
| Matrix Effects | - Dilute the sample with the initial mobile phase to reduce the concentration of interfering matrix components. - Improve the sample cleanup procedure, for example, by switching from protein precipitation to solid-phase extraction. - Use a stable isotope-labeled internal standard to compensate for ion suppression or enhancement. |
Issue 2: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Step |
| Column Overload | - Reduce the injection volume or dilute the sample. |
| Incompatible Reconstitution Solvent | - Ensure the final sample extract is reconstituted in a solvent that is weaker (less organic content) than the initial mobile phase. |
| Secondary Interactions with Column | - Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to minimize interactions with residual silanol groups on the column. |
| Column Degradation | - Flush the column with a strong solvent or replace the column if it has reached the end of its lifespan. |
Issue 3: High Background Noise or Interferences
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents. |
| Carryover from Previous Injections | - Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection port and needle. |
| Co-eluting Isobaric Interferences | - Optimize the chromatographic separation to resolve the interfering peak from the analyte peak. - Select more specific MRM transitions for this compound that are not shared by the interfering compound. |
Experimental Protocols
Protocol 1: Sample Preparation of Urine using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Thaw frozen urine samples on ice. Vortex the samples and centrifuge at 4°C for 10 minutes at 10,000 x g to pellet any precipitates.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.[4]
-
Sample Loading: Dilute 1 mL of the urine supernatant with 1 mL of deionized water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 2 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[7] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[7]
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Collision Energy in eV). Note: Specific transitions should be optimized empirically.
-
This compound-d3 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (Collision Energy in eV). Note: Specific transitions should be optimized empirically.
-
-
Quantitative Data Summary
| Parameter | Method 1: Protein Precipitation | Method 2: Solid-Phase Extraction | Reference |
| Analyte | 3-Methylxanthine | Methylxanthines | [7],[4] |
| Matrix | Human Plasma | Human Plasma | [7],[4] |
| Linearity Range | Not Specified | 40–800 ng/mL | [4] |
| Precision (RSD%) | Not Specified | 6% to 18% | [4] |
| Recovery | Not Specified | Not Specified |
Note: Data for this compound is limited; the table presents data for structurally similar methylxanthines to provide a general reference.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. reopentest.com [reopentest.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Optimizing fragmentation parameters for 7-Methylhypoxanthine in mass spectrometry
Technical Support Center: 7-Methylhypoxanthine Analysis
This guide provides troubleshooting advice and frequently asked questions for optimizing the mass spectrometry analysis of this compound. It is intended for researchers, scientists, and professionals in drug development who are utilizing LC-MS/MS for quantitative or qualitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive ion electrospray ionization (ESI) mode?
For this compound, with a chemical formula of C₆H₆N₄O, the monoisotopic mass is approximately 150.054 Da. In positive ion mode using a soft ionization technique like ESI, the compound will typically be observed as a protonated molecule. Therefore, you should target the [M+H]⁺ ion in your MS1 scan.
-
Monoisotopic Mass (M): 150.054 Da
-
Precursor Ion [M+H]⁺: 151.062 m/z
It is crucial to use the accurate mass of the protonated molecule for setting up your precursor ion selection in MS/MS experiments.
Q2: What are the most common fragment ions for this compound, and what are the optimal MS/MS transitions to monitor?
The fragmentation of this compound, like other purine structures, typically involves the cleavage of the imidazole and pyrimidine rings. While optimal parameters must be determined empirically on your specific instrument, the following table outlines the predicted key fragmentation pathways and corresponding MS/MS transitions. These are based on common fragmentation patterns of methylated purines.
Data Presentation: Predicted MS/MS Transitions for this compound
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Information |
| 151.062 | 123.067 | CO (27.995 Da) | Loss of carbonyl group from the pyrimidine ring |
| 151.062 | 109.051 | CH₃NCO (42.016 Da) | Loss of methyl isocyanate |
| 151.062 | 95.040 | C₂H₂N₂ (54.021 Da) | Cleavage of the imidazole ring |
| 151.062 | 82.045 | C₂H₃N₃ (69.032 Da) | Further ring cleavage |
Mandatory Visualization: Proposed Fragmentation Pathway
Below is a diagram illustrating the potential fragmentation cascade for the protonated this compound molecule.
Caption: Proposed fragmentation pathway of protonated this compound.
Q3: How should I perform collision energy optimization for my specific instrument?
Collision energy (CE) is a critical parameter that directly impacts fragment ion intensities and must be optimized for each transition and instrument type. A common approach is to perform an infusion experiment with a standard solution of this compound and ramp the collision energy to find the optimal value for each product ion.
Mandatory Visualization: Collision Energy Optimization Workflow
This diagram outlines the logical workflow for systematically optimizing collision energy.
Caption: Step-by-step workflow for optimizing collision energy (CE).
Experimental Protocols: Detailed Methodology for Collision Energy Optimization
-
Standard Preparation: Prepare a pure standard solution of this compound (e.g., 1 µg/mL) in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).
-
MS Method Creation: Create an instrument method where the mass spectrometer is set to monitor the precursor ion of this compound (m/z 151.062).
-
CE Ramping: Set up a series of experiments or a single ramping experiment where the collision energy is systematically increased. For example, acquire data in 2 V increments over a range of 5 V to 50 V.
-
Data Analysis: For each product ion of interest, plot its measured intensity against the corresponding collision energy value.
-
Optimal CE Selection: The collision energy value that produces the maximum intensity for a specific fragment is the optimal CE for that transition.
-
Method Implementation: Program the determined optimal CE values for each selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition into your final quantitative LC-MS/MS method.
Troubleshooting Guide
Q4: I am observing a weak or no signal for the this compound precursor ion. What should I check?
Poor signal intensity is a common issue that can stem from several factors.[1]
-
Sample Concentration: Ensure your sample is concentrated enough to be detected but not so concentrated that it causes ion suppression.[1]
-
Ionization Efficiency: The choice and condition of your ion source are critical. For this compound, ESI is typically used. Ensure the spray is stable. The mobile phase composition can also impact ionization; acidic modifiers like formic acid are often required for positive mode.
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines.[1] An out-of-spec calibration can lead to incorrect mass assignments and poor sensitivity.[1]
-
Leaks: Check the system for leaks, especially after changing columns or fittings. Leaks in the gas supply or LC flow path can severely impact instrument sensitivity.
Q5: My fragment ion intensities are low or inconsistent, even with a strong precursor signal. What is the cause?
This often points to issues within the collision cell or with the fragmentation parameters themselves.
-
Incorrect Collision Energy: If the CE is too low, fragmentation will be inefficient. If it is too high, the precursor may be fragmented into very small, unspecific ions, or the desired fragments may themselves be fragmented further. Perform CE optimization as described in Q3.
-
Collision Gas Pressure: Ensure the collision gas (typically argon or nitrogen) pressure is set correctly. Incorrect pressure can lead to inefficient or inconsistent collision-induced dissociation (CID).
-
Ion Optics Tuning: The voltages on the ion optics that guide ions into and out of the collision cell may need to be tuned for your specific analyte's mass.
Q6: I am seeing unexpected peaks in my spectrum that do not correspond to my analyte. What are they?
Unexpected peaks are often due to the formation of adducts or the presence of contaminants.
-
Adduct Formation: In ESI, analyte molecules can associate with cations present in the sample or mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[2] These adducts will have a higher m/z than the expected [M+H]⁺ ion. Using high-purity solvents and LC-MS grade additives can minimize these.
-
Contamination: Contaminants can originate from various sources, including solvents, glassware, plasticware (e.g., plasticizers), or carryover from previous injections.[3] Running a blank injection can help identify if the issue is carryover.
Data Presentation: Common Adducts of this compound ([M])
| Adduct Type | Mass Difference (Da) | Calculated Adduct m/z |
| [M+H]⁺ | +1.007 | 151.062 |
| [M+Na]⁺ | +22.990 | 173.044 |
| [M+K]⁺ | +38.964 | 189.018 |
| [M+NH₄]⁺ | +18.034 | 168.088 |
| [2M+H]⁺ | +151.062 | 301.116 |
References
Best practices for long-term storage of 7-Methylhypoxanthine samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term integrity of 7-Methylhypoxanthine samples during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark place. Keep the container tightly sealed to prevent moisture absorption. For extended periods, storage at -20°C or -80°C is recommended to minimize any potential degradation.
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound should be prepared in a suitable solvent such as DMSO.[1][2] For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. For long-term storage, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[3]
Q3: What are the primary degradation pathways for this compound?
A3: Like other xanthine derivatives, this compound is susceptible to degradation through hydrolysis and photodegradation.[4][5] Exposure to acidic or basic conditions can lead to the opening of the purine ring structure, while exposure to light, particularly UV light, can also cause decomposition.[6][7][8]
Q4: Is this compound sensitive to light?
A4: Yes, purine analogs can be sensitive to light. It is recommended to store both solid samples and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[6][7][8]
Q5: Which solvents are suitable for dissolving this compound?
A5: this compound is slightly soluble in heated DMSO and heated methanol.[1] It is generally insoluble in water.[1] The choice of solvent may impact the stability of the compound in solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent analytical results (e.g., lower than expected concentration) | Degradation of the compound in the stock solution due to improper storage. | - Prepare fresh stock solutions before each experiment. - If storing, ensure aliquots are frozen at -80°C and protected from light. - Minimize freeze-thaw cycles. - Verify the purity of the stored compound using a validated analytical method like HPLC. |
| Instability in the experimental buffer or medium. | - Minimize the time the compound is in aqueous solution before use. - Perform a trial run to assess the stability of this compound in your specific experimental medium over the duration of the experiment. | |
| Change in the physical appearance of the solid compound (e.g., discoloration) | Absorption of moisture or degradation due to exposure to light or high temperatures. | - Store the solid compound in a desiccator. - Ensure the storage container is tightly sealed and opaque. - Store at the recommended low temperature. - Re-evaluate the purity of the compound. |
| Precipitation of the compound in solution | Poor solubility in the chosen solvent or exceeding the solubility limit. | - Confirm the solubility of this compound in the selected solvent. Gentle heating and sonication may aid dissolution in DMSO.[2] - Consider preparing a more dilute stock solution. |
Data Presentation: Illustrative Long-Term Stability Data
The following table provides an illustrative example of the expected stability of this compound under various storage conditions. This data is based on general knowledge of the stability of related xanthine derivatives and should be confirmed by in-house stability studies.
| Storage Condition | Form | Duration | Solvent | Expected Purity (%) |
| Room Temperature (~25°C) | Solid | 12 Months | N/A | >98% |
| Refrigerated (2-8°C) | Solid | 24 Months | N/A | >99% |
| Frozen (-20°C) | Solid | >5 Years | N/A | >99% |
| Refrigerated (2-8°C) | Solution | 1 Month | DMSO | ~95-98% |
| Frozen (-20°C) | Solution | 6 Months | DMSO | >98% |
| Frozen (-80°C) | Solution | >2 Years | DMSO | >99% |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[4][9][10][11][12][13][14]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 70°C for 48 hours. Also, heat the stock solution at 70°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution (e.g., 100 µg/mL) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][7][8] A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a non-degraded control sample, using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample to identify and quantify any degradation products.
-
Calculate the percentage of degradation for each stress condition.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 275 nm).[11]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential signaling pathways involving this compound.
References
- 1. 7-METHYLXANTHINE CAS#: 552-62-5 [m.chemicalbook.com]
- 2. 7-Methylxanthine | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. iagim.org [iagim.org]
- 9. 7-Methylxanthine Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. biopharminternational.com [biopharminternational.com]
- 13. biomedres.us [biomedres.us]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
Technical Support Center: 7-Methylhypoxanthine Dosage Refinement in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methylhypoxanthine (7-MX) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as a non-selective adenosine receptor antagonist.[1][2][3] Its therapeutic effects are believed to stem from the blockade of adenosine receptors in target tissues. In the context of myopia, this action is thought to influence the biomechanical properties of the sclera by increasing collagen fiber diameter and content, thus suppressing scleral remodeling. In gout, it inhibits the crystallization of monosodium urate (MSU).
Q2: What are the typical dosage ranges for 7-MX in different animal models?
A2: Dosage varies significantly depending on the animal model and the condition being studied. For myopia studies, oral doses have ranged from 30 mg/kg/day in rabbits to 300 mg/kg/day in guinea pigs.[2] In gout studies, oral doses of 30-60 mg/kg have been used in rats to study effects on MSU crystallization.[4] Toxicity studies have shown no adverse effects in rats at doses up to 1000 mg/kg/day.[4]
Q3: Is 7-MX toxic at higher doses?
A3: 7-MX has a favorable safety profile. Acute toxicity studies in rats and mice showed no mortality at doses of 300 mg/kg and 2000 mg/kg.[5] Repeated 28-day oral toxicity studies in rats established a no-observed-adverse-effect level (NOAEL) of up to 1000 mg/kg.[5]
Troubleshooting Guide
Issue 1: Poor solubility of 7-MX for oral administration.
-
Question: I am having difficulty dissolving 7-MX for oral gavage in my rat study. What is a suitable vehicle?
-
Answer: this compound can be effectively suspended in 1% carboxymethylcellulose (CMC) for oral administration in rats.[4] For other animal models, saline has been used as a vehicle control, suggesting 7-MX can be administered as a suspension in saline.[6] It is crucial to ensure the suspension is homogenous before each administration to guarantee consistent dosing.
Issue 2: Inconsistent or lack of efficacy in a myopia model.
-
Question: I am not observing the expected reduction in axial elongation in my guinea pig myopia model. What could be the issue?
-
Answer: Several factors could contribute to this:
-
Dosage: Ensure the dosage is appropriate for the species. A study in guinea pigs showed efficacy at 300 mg/kg body weight.[6]
-
Frequency of Administration: The efficacy of 7-MX appears to be proportional to the dosing frequency due to its rapid elimination.[2] Consider increasing the frequency of administration if a single daily dose is not effective.
-
Animal Model: While effective in mammals like guinea pigs, rabbits, and monkeys, 7-MX was found to have no effect on deprivation myopia in chickens.[1][2] This difference might be due to variations in scleral structure.[1]
-
Duration of Treatment: Ensure the treatment duration is sufficient. Studies showing positive effects have typically lasted for several weeks.[2]
-
Issue 3: Unexpected side effects or animal distress.
-
Question: My animals are showing signs of distress after oral gavage with 7-MX. What should I do?
-
Answer: While 7-MX itself has low toxicity, the gavage procedure can cause stress or injury if not performed correctly.
-
Refine Gavage Technique: Ensure proper restraint and use a correctly sized, flexible gavage needle. Measure the insertion length from the tip of the nose to the last rib to avoid stomach perforation.[7] Administer the solution slowly.[8]
-
Vehicle Check: Although uncommon, the vehicle could be causing irritation. Ensure the CMC or saline solution is prepared correctly and is sterile.
-
Monitor for Dehydration: In a long-term study with a different compound, high doses led to dehydration in group-housed female rats due to diuretic effects and competition for water.[5] While not reported for 7-MX, it's a factor to consider in long-term, high-dose studies. Ensure ad libitum access to water.
-
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Myopia Animal Studies
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Guinea Pig | 300 mg/kg/day | Oral (feeding) | 21 days | Decreased myopia by ~50%, eliminated eye elongation, prevented scleral thinning. | [6] |
| Rabbit | 30 mg/kg/day | Oral | 4 weeks | Reduced form-deprivation myopia and prevented reduction of collagen fibril diameter. | [2][3] |
| Rhesus Monkey | 100 mg/kg, twice daily | Oral | 5 months | Reduced induced axial myopia and augmented hyperopic shifts. | [2] |
| Chicken | 100 µg/g, twice daily | Oral (tube-feeding) | 13 days | No effect on deprivation myopia. | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (30 mg/kg Oral Dose)
| Parameter | Male | Female | Reference |
| Cmax (µM) | 32.9 | 27.7 | [4] |
| Tmax (min) | 30 | 30 | [4] |
| t1/2 (h) | 1.31 | 1.48 | [4] |
| AUC0→t (µmol·h/L) | 49.4 | 51.8 | [4] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of 7-MX in Rats for Gout Studies
-
Preparation of 7-MX Suspension:
-
Weigh the required amount of this compound powder.
-
Prepare a 1% carboxymethylcellulose (CMC) solution in sterile water.
-
Suspend the 7-MX powder in the 1% CMC solution to achieve the desired concentration (e.g., for a 30 mg/kg dose in a 250g rat, prepare a 7.5 mg/mL suspension to administer 1 mL).
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Weigh each rat to calculate the precise volume of the 7-MX suspension to be administered. The recommended volume for oral gavage in rats is 10-20 ml/kg.[7]
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[7]
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the tube passes. Do not force the needle.
-
Slowly administer the calculated volume of the 7-MX suspension.
-
Carefully withdraw the needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.[9]
-
Mandatory Visualization
Caption: Proposed signaling pathway of 7-MX in preventing myopia progression in scleral fibroblasts.
References
- 1. Effects of 7-Methylxanthine on Deprivation Myopia and Retinal Dopamine Release in Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 7-methylxanthine on form-deprivation myopia in pigmented rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effects of 7-methylxanthine on the sclera in form deprivation myopia in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.fsu.edu [research.fsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
Validation & Comparative
Validating 7-Methylhypoxanthine as a Potential Biomarker for Caffeine Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-Methylhypoxanthine (a metabolite of caffeine, also known as 7-methylxanthine) and other key metabolites as potential biomarkers for caffeine metabolism, primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme. Understanding an individual's caffeine metabolism rate is crucial in clinical pharmacology for dose adjustments of various drugs metabolized by CYP1A2 and in personalized nutrition.
Executive Summary
The metabolism of caffeine is a complex process predominantly carried out by the hepatic enzyme CYP1A2. While several metabolites have been investigated as potential biomarkers of CYP1A2 activity, the ratio of paraxanthine to caffeine is currently the most well-validated and widely used indicator. This guide evaluates the current evidence for this compound as a biomarker in comparison to established and other potential metabolic markers. We present quantitative data from various studies, detailed experimental protocols for biomarker quantification and enzyme activity assessment, and a visual representation of the caffeine metabolism pathway.
Data Presentation: Comparative Analysis of Caffeine Metabolite Biomarkers
The following table summarizes quantitative data from studies evaluating various caffeine metabolites as biomarkers for CYP1A2 activity. The paraxanthine/caffeine ratio consistently demonstrates a strong correlation with caffeine clearance, a gold standard for assessing CYP1A2 phenotype. Data for this compound as a direct biomarker is less established in terms of specific performance metrics like sensitivity and specificity.
| Biomarker/Metabolite Ratio | Matrix | Performance Metric | Value | Reference |
| Paraxanthine/Caffeine Ratio | Plasma | Correlation with Caffeine Clearance (r) | >0.85 | [1][2] |
| Saliva | Correlation with Caffeine Clearance (r) | >0.85 | [1][2] | |
| Plasma | Correlation with Oral Caffeine Clearance (rs) | 0.84 | [3] | |
| Saliva | Correlation with Oral Caffeine Clearance (rs) | 0.82 | [3] | |
| (AFMU + 1U + 1X)/137X Ratio | Urine | Correlation with Caffeine Clearance | Moderate to High | [3] |
| Caffeine and main metabolites | Serum | AUC for Parkinson's Disease Diagnosis | 0.87 | |
| 1-Methylxanthine | Urine | Correlation with Caffeine Intake (Spearman's r) | 0.55-0.68 | [4] |
| 7-Methylxanthine (7-MX) | Urine | Median Concentration (U.S. Population) | 37.55 µmol/L | [5] |
| Urine | Correlation with Caffeine Intake | Low to Moderate | [4] |
AFMU: 5-acetylamino-6-formylamino-3-methyluracil, 1U: 1-methyluric acid, 1X: 1-methylxanthine, 137X: Caffeine
Signaling Pathways and Experimental Workflows
Caffeine Metabolism Pathway
The primary pathway for caffeine metabolism is initiated by the CYP1A2 enzyme in the liver, which converts caffeine into its three main dimethylxanthine metabolites: paraxanthine, theobromine, and theophylline. These are further metabolized into various monomethylxanthines, including 7-methylxanthine (this compound), and other downstream products that are eventually excreted in the urine.
Caption: Major pathways of caffeine metabolism mediated by CYP1A2.
Experimental Workflow: Biomarker Quantification
The general workflow for quantifying caffeine and its metabolites in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for LC-MS/MS-based biomarker quantification.
Experimental Protocols
Quantification of this compound and Other Metabolites by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of caffeine and its metabolites, including this compound, in urine.
a. Sample Preparation (Solid Phase Extraction - SPE)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge samples at 4000 rpm for 10 minutes to pellet any precipitate.
-
To 1 mL of the supernatant, add an internal standard solution (e.g., isotopically labeled caffeine and metabolites).
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized. For 7-Methylxanthine, a common transition is m/z 167 -> 124.
-
Data Analysis: Quantify analyte concentrations by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.
-
CYP1A2 Enzyme Activity Assay (Fluorometric)
This protocol describes a common in vitro method to determine CYP1A2 activity using a fluorogenic substrate.
a. Reagents and Materials
-
Recombinant human CYP1A2 enzyme or liver microsomes.
-
CYP1A2 fluorogenic substrate (e.g., 3-cyano-7-ethoxycoumarin).
-
NADPH regenerating system.
-
CYP1A2 specific inhibitor (e.g., α-naphthoflavone).
-
96-well black microplate.
-
Fluorescence plate reader.
b. Assay Procedure
-
Prepare a standard curve using the fluorescent product of the substrate.
-
In a 96-well plate, add the reaction buffer.
-
Add the CYP1A2 enzyme source (recombinant enzyme or microsomes).
-
For inhibitor control wells, add the CYP1A2 specific inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the CYP1A2 activity by subtracting the fluorescence of the inhibitor control wells from the test wells and comparing it to the standard curve.
Discussion and Future Directions
The validation of a biomarker is a rigorous process requiring extensive evaluation of its analytical and clinical performance.[6]
Paraxanthine/Caffeine Ratio: The Current Gold Standard
The paraxanthine/caffeine ratio has emerged as a robust and reliable biomarker for CYP1A2 activity.[1][2] Numerous studies have demonstrated its strong correlation with caffeine clearance in various biological matrices, including plasma and saliva, making it a convenient and minimally invasive tool for phenotyping.[3]
This compound: A Promising but Understudied Candidate
This compound (7-methylxanthine) is a key downstream metabolite of both paraxanthine and theobromine. Its position in the metabolic pathway suggests it could reflect the overall flux through the caffeine metabolism cascade. Urinary concentrations of 7-methylxanthine are readily detectable after caffeine consumption.[5] However, there is a notable lack of studies that have specifically validated 7-methylxanthine as a biomarker for CYP1A2 activity with the same rigor as the paraxanthine/caffeine ratio.
Future Research
To validate this compound as a reliable biomarker, future research should focus on:
-
Direct Comparative Studies: Conducting studies that directly compare the correlation of the urinary 7-methylxanthine/caffeine ratio (or other 7-methylxanthine-based ratios) with caffeine clearance against the established paraxanthine/caffeine ratio in a sufficiently large and diverse population.
-
Performance Metrics: Determining key performance metrics for 7-methylxanthine, including its sensitivity, specificity, and receiver operating characteristic (ROC) curve analysis for identifying individuals with different CYP1A2 activity levels.
-
Influence of Confounding Factors: Investigating the influence of factors such as genetics (CYP1A2 polymorphisms), diet, and co-administered drugs on the levels of 7-methylxanthine and its utility as a biomarker.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of caffeine as an in vivo probe for CYP1A2 using measurements in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for 7-Methylhypoxanthine measurement
A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Methylhypoxanthine Measurement
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of metabolites is critical for pharmacokinetic studies, therapeutic drug monitoring, and understanding metabolic pathways. This compound, a metabolite of caffeine and theophylline, is an important biomarker in these areas.[1] This guide provides a comparative overview of common analytical methods for the quantification of this compound, offering a framework for cross-validation.
Due to a lack of publicly available, direct cross-validation studies for this compound, this guide synthesizes information from established analytical methodologies for similar methylxanthines and proposes a cross-validation approach. The primary analytical techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the expected performance characteristics of HPLC-UV, LC-MS/MS, and Capillary Electrophoresis for the analysis of this compound.
Table 1: Comparison of Proposed Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Separation based on charge and size in an electric field. |
| Selectivity | Moderate; potential for interference from co-eluting compounds.[2][3] | High; specific detection based on parent and fragment ion masses.[2][3] | High; excellent separation of charged molecules.[4][5] |
| Sensitivity (LOD) | ng/mL range | pg/mL to low ng/mL range[6] | ng/mL range |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% | < 15% |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | Low to Moderate | High | Moderate |
| Strengths | Cost-effective, robust, widely available. | High sensitivity and selectivity, suitable for complex matrices.[2][3][6] | High separation efficiency, low sample and reagent consumption.[7] |
| Limitations | Lower sensitivity and selectivity compared to MS. | Higher cost and complexity. | Sensitive to matrix effects, requires charged analytes. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of any analytical method. The following are proposed protocols for the analysis of this compound.
Sample Preparation: Protein Precipitation
A generic protein precipitation method can be used for plasma samples for all three techniques, with minor modifications.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (or methanol) containing the internal standard (e.g., this compound-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase or appropriate buffer for analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for routine analysis where high sensitivity is not a primary requirement.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water with 0.1% formic acid and methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 273 nm.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is ideal for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices.[2][3]
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][3]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion).
-
This compound-d3 (Internal Standard): Precursor ion > Product ion (to be determined by infusion).
-
-
Capillary Electrophoresis (CE) Method
CE offers an alternative with high separation efficiency, particularly for charged analytes.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte: Borate buffer (e.g., 25 mM, pH 9.2).
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 273 nm.
Visualizations
Metabolic Pathway of this compound
This compound is a downstream metabolite in the catabolism of methylxanthines like caffeine and theophylline.[8] The pathway involves several key enzymes, including cytochrome P450 1A2 (CYP1A2) and xanthine oxidase.
Metabolic pathway of this compound.
Proposed Cross-Validation Workflow
A cross-validation study ensures that different analytical methods yield comparable results, which is crucial when data from different laboratories or techniques are combined.[9]
Proposed workflow for cross-validation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Newborn Screening for Sickle Cell Disease and Other Hemoglobinopathies: A Short Review on Classical Laboratory Methods—Isoelectric Focusing, HPLC, and Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Separation of hemoglobin variants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for 7-Methylxanthine (HMDB0001991) [hmdb.ca]
- 9. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 7-Methylhypoxanthine and caffeine's effect on adenosine receptors
For Immediate Release
A deep dive into the pharmacological profiles of 7-Methylxanthine and caffeine reveals distinct interactions with adenosine receptors, with implications for future drug development. This guide provides a comprehensive comparison of their binding affinities, functional potencies, and the underlying signaling pathways.
In the landscape of pharmacological research, particularly in the realm of neurology and pharmacology, the nuanced interactions between small molecules and cellular receptors are of paramount importance. This report offers a detailed comparative analysis of two such molecules: 7-Methylxanthine, a primary metabolite of caffeine and theobromine, and its parent compound, caffeine. Both are known for their non-selective antagonism of adenosine receptors, which are pivotal in a wide array of physiological processes. This comparison aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven understanding of their respective effects.
At a Glance: 7-Methylxanthine vs. Caffeine
| Feature | 7-Methylxanthine | Caffeine |
| Primary Role | Metabolite of Caffeine & Theobromine | Central Nervous System Stimulant |
| Adenosine Receptor Affinity | Non-selective antagonist | Non-selective antagonist |
| Potency (General) | Generally less potent than caffeine at A1 and A2A receptors | Well-established antagonist at A1 and A2A receptors |
Quantitative Analysis: Binding Affinity and Functional Potency
The interaction of a ligand with its receptor is quantified by its binding affinity (Ki), which indicates the concentration required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value signifies a higher binding affinity. Functional potency (IC50), on the other hand, measures the concentration of an antagonist required to inhibit a specific cellular response by 50%.
The following tables summarize the available quantitative data for 7-Methylxanthine and caffeine at the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). It is important to note that values can vary across different studies and experimental conditions.
Table 1: Comparative Binding Affinities (Ki) at Human Adenosine Receptors
| Compound | A1 Receptor (Ki, µM) | A2A Receptor (Ki, µM) | A2B Receptor (Ki, µM) | A3 Receptor (Ki, µM) |
| 7-Methylxanthine | >100 | >100 | Data not available | Data not available |
| Caffeine | 12 - 40[1] | 2.4 - 50[1][2] | 13 - 100[1][2] | >100[1] |
Table 2: Comparative Functional Potency (IC50) in cAMP Assays
| Compound | Adenosine Receptor Subtype | Assay Condition | IC50 (µM) |
| 7-Methylxanthine | A1 (rat brain) | Inhibition of cAMP accumulation | Less potent than caffeine[3] |
| Caffeine | A2 (rat striatal slices) | Inhibition of cAMP accumulation | 120[3] |
| Caffeine | A2 (rat striatal membranes) | Inhibition of adenylate cyclase | 80[3] |
The available data indicates that caffeine is a more potent antagonist at A1 and A2A adenosine receptors compared to its metabolite, 7-Methylxanthine.[3] Both compounds exhibit non-selective binding profiles, with micromolar affinities for A1, A2A, and A2B receptors, and significantly lower affinity for the A3 receptor.[1][2][4]
Signaling Pathways and Experimental Workflows
The antagonism of adenosine receptors by 7-Methylxanthine and caffeine disrupts the downstream signaling cascades initiated by the endogenous ligand, adenosine. The A1 and A3 receptors are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. By blocking these receptors, 7-Methylxanthine and caffeine prevent these modulatory effects of adenosine.
References
In Vitro Comparison of the Biological Activity of 7-Methylhypoxanthine and Theophylline
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the biological activities of 7-Methylhypoxanthine, also known as 7-methylxanthine, and the well-characterized methylxanthine, theophylline. Both compounds are structurally related purine alkaloids. Theophylline has a long history of therapeutic use, primarily in the management of respiratory diseases, owing to its bronchodilator and anti-inflammatory properties. This compound, a metabolite of caffeine and theobromine, is less extensively studied but is recognized as a non-selective adenosine receptor antagonist.[1][2] This guide summarizes the available quantitative data on their respective biological activities, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways and workflows to aid researchers in evaluating these compounds for potential therapeutic applications.
Core Biological Activities: A Comparative Overview
The primary biological activities of methylxanthines like theophylline and this compound stem from their ability to act as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists. These actions, in turn, contribute to their anti-inflammatory effects.
Phosphodiesterase (PDE) Inhibition
Table 1: Phosphodiesterase (PDE) Inhibition Profile
| Compound | PDE Isoform | IC50 (µM) |
| Theophylline | PDE1 | ~100 |
| PDE2 | ~100 | |
| PDE3 | ~30-100 | |
| PDE4 | ~100 | |
| PDE5 | ~100 | |
| This compound | Various | Data not available |
Note: IC50 values for theophylline can vary depending on the specific assay conditions and tissue source.
Adenosine Receptor Antagonism
Both theophylline and this compound act as non-selective antagonists at adenosine receptors (A1, A2A, A2B, and A3).[1][2][4] By blocking these receptors, they can counteract the effects of adenosine, which include bronchoconstriction and the release of inflammatory mediators. Theophylline generally exhibits micromolar affinity for A1 and A2 receptors.[5] While this compound is also known to be a non-selective adenosine receptor antagonist, comprehensive quantitative binding data (Ki values) across all receptor subtypes are not well-documented.
Table 2: Adenosine Receptor Binding Affinity (Ki)
| Compound | A1 Receptor (Ki, µM) | A2A Receptor (Ki, µM) | A2B Receptor (Ki, µM) | A3 Receptor (Ki, µM) |
| Theophylline | 14[4] | 19[5] | Data not available | >100 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Anti-Inflammatory Activity
The anti-inflammatory effects of theophylline are attributed to both its PDE inhibitory and adenosine receptor antagonist activities, as well as other mechanisms like the activation of histone deacetylases.[6] It has been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[7][8] Studies on N-7 substituted methylxanthine analogs suggest that compounds in this class, including this compound, possess anti-inflammatory properties, with demonstrated inhibition of nitric oxide (NO) and IL-8 production.[9] However, specific IC50 values for cytokine release inhibition by this compound are not currently available.
Table 3: In Vitro Anti-Inflammatory Activity
| Compound | Cell Type | Stimulant | Inhibited Mediator | Inhibition |
| Theophylline | Human Blood Monocytes | LPS | TNF-α | Significant inhibition at 50-100 µM[7] |
| Human Lung Fibroblasts (COPD) | - | IL-6, IL-8 | Significant inhibition at 5 µg/mL[8] | |
| This compound Analog (S7b) | Raw 264.7 & HK-2 cells | LPS | NO, IL-8 | 61% (NO), 77% (IL-8)[9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate key signaling pathways and workflows.
Caption: Phosphodiesterase (PDE) Inhibition Pathway.
Caption: Adenosine Receptor Antagonism Mechanism.
Caption: General Workflow for a Phosphodiesterase (PDE) Inhibition Assay.
Detailed Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoform.
Materials:
-
Purified PDE enzyme (e.g., PDE4B)
-
cAMP or cGMP substrate
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Test compounds (this compound, Theophylline) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagents (e.g., fluorescent or luminescent based)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a small volume of each compound dilution to the wells of a microplate. Include control wells with solvent only (for 100% activity) and a known potent inhibitor (for 0% activity).
-
Add the diluted PDE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cAMP or cGMP substrate to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagents and measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Adenosine Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., A1, A2A, A2B, or A3)
-
Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound, Theophylline)
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand and membranes only), non-specific binding (radioligand, membranes, and non-specific control), and competitor binding (radioligand, membranes, and each concentration of the test compound).
-
Add the cell membrane preparation to each well.
-
Add the radioligand at a concentration close to its Kd value to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Anti-Inflammatory Assay (Cytokine Release from Macrophages)
This protocol measures the ability of a test compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, Theophylline)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plate for an appropriate time (e.g., 24 hours) to allow for cytokine accumulation in the supernatant.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
Theophylline is a well-established non-selective phosphodiesterase inhibitor and adenosine receptor antagonist with documented anti-inflammatory properties. This compound is also recognized as a non-selective adenosine receptor antagonist, and its structural class suggests potential for phosphodiesterase inhibition and anti-inflammatory effects. However, a comprehensive in vitro comparison is currently limited by the lack of publicly available quantitative data for this compound's activity in these key areas.
This guide provides a framework for the direct comparative evaluation of these two compounds. The detailed experimental protocols and illustrative diagrams are intended to facilitate further research to elucidate the complete biological activity profile of this compound and to enable a robust comparison with theophylline. Such studies are essential for determining the potential of this compound as a therapeutic agent and for understanding the structure-activity relationships within the methylxanthine class of compounds.
References
- 1. The Adenosine Receptor Antagonist, 7-Methylxanthine, Alters Emmetropizing Responses in Infant Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methylxanthine - Wikipedia [en.wikipedia.org]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theophylline suppresses the release of tumour necrosis factor-alpha by blood monocytes and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low Dose Theophylline Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
A Comparative Analysis of 7-Methylxanthine and Atropine for Myopia Control: Efficacy, Mechanism, and Clinical Evidence
For Researchers, Scientists, and Drug Development Professionals
The escalating prevalence of myopia worldwide has intensified the search for effective interventions to slow its progression. Among the pharmacological agents investigated, atropine has long been a cornerstone of myopia control, while 7-methylxanthine (7-MX) has emerged as a promising oral alternative. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy outcomes from clinical studies on 7-methylxanthine and various concentrations of atropine. It is important to note that direct head-to-head clinical trials are limited, and comparisons are based on data from separate studies.
Table 1: Efficacy of 7-Methylxanthine in Myopia Control
| Study/Author | Dosage | Duration | Change in Spherical Equivalent Refraction (SER) per year | Change in Axial Length (AL) per year | Key Findings |
| Trier et al. (Pilot Study)[1][2] | 400 mg/day (oral) | 24 months | Slower progression in the treatment group compared to the placebo group in the first 12 months. | Reduced axial growth in the 7-MX group compared to placebo. The difference was -0.055 mm/year for children with moderate baseline axial growth.[1] | 7-MX showed a reduction in eye elongation and myopia progression.[1][2] |
| Trier et al. (Retrospective Study)[3] | Up to 1200 mg/day (oral) | Average 3.6 years | An 11-year-old taking 1000 mg of 7-MX daily was modeled to have a progression of -1.43 D over 6 years compared to -2.27 D in untreated peers. | An 11-year-old taking 1000 mg of 7-MX daily was modeled to have an axial elongation of 0.84 mm over 6 years compared to 1.01 mm in untreated peers. | Dose-dependent reduction in myopia progression and axial elongation was observed.[3] |
Table 2: Efficacy of Atropine in Myopia Control
| Study/Author | Concentration | Duration | Change in Spherical Equivalent Refraction (SER) per year | Change in Axial Length (AL) per year | Key Findings |
| LAMP Study[4][5] | 0.05% | 2 years | -0.27 ± 0.61 D | 0.20 ± 0.25 mm | 0.05% atropine was the most effective concentration in slowing myopia progression and axial elongation over two years.[5] |
| 0.025% | 2 years | -0.46 ± 0.55 D | 0.29 ± 0.25 mm | Efficacy was dose-dependent.[5] | |
| 0.01% | 2 years | -0.59 ± 0.61 D | 0.36 ± 0.29 mm | 0.01% atropine was less effective than higher concentrations but still demonstrated a significant effect compared to placebo.[5] | |
| ATOM2 Study[6] | 0.5% | 2 years | Showed greater effect in slowing myopia progression initially. | Not specified in provided snippets. | Higher concentrations had more significant side effects.[6] |
| 0.1% | 2 years | Showed greater effect in slowing myopia progression initially. | Not specified in provided snippets. | Rebound effect was more pronounced with higher concentrations upon cessation.[6] | |
| 0.01% | 2 years | Reduced myopia progression by 50-60% with minimal side effects. | Not specified in provided snippets. | 0.01% atropine showed a better long-term outcome due to a lesser rebound effect.[6] | |
| CHAMP trial[7] | 0.01% | 36 months | Statistically significant and clinically meaningful reduction in SER progression compared to placebo. | Statistically significant and clinically meaningful reduction in axial elongation compared to placebo. | NVK002 0.01% atropine was effective in slowing myopia progression.[7] |
| 0.02% | 36 months | Did not significantly slow mean SER progression compared to placebo. | Slowed mean axial elongation compared to placebo. | Efficacy of 0.02% on refractive error was not as pronounced as 0.01%.[7] |
Experimental Protocols
Understanding the methodologies of the key clinical trials is crucial for interpreting the efficacy data.
7-Methylxanthine Clinical Trial Protocol (Based on Trier et al. pilot study)[1][2][8]
-
Study Design: A randomized, double-masked, placebo-controlled clinical trial.[9]
-
Participants: Myopic children aged 8-13 years with a documented minimum axial growth rate.[8][9]
-
Intervention: Participants received either 7-methylxanthine tablets (e.g., 400 mg per day) or a placebo for a specified period (e.g., 12-24 months).[1][2][8]
-
Primary Outcome Measures:
-
Axial Length: Measured using a high-precision instrument like the Zeiss IOL-Master at baseline and regular follow-up intervals (e.g., every 6 or 12 months).[1][8]
-
Cycloplegic Refraction: Measured using an autorefractor (e.g., Nikon Retinomax) after the administration of cycloplegic agents to paralyze accommodation.[1][2]
-
-
Follow-up: Participants were followed for an extended period, which in some studies included a washout period where the treatment was stopped to observe any rebound effects.[1][8]
Atropine Clinical Trial Protocol (General framework based on LAMP and ATOM2 studies)[10][11]
-
Study Design: Typically a randomized, double-masked, placebo-controlled or dose-comparison trial.[10]
-
Participants: Children, often between the ages of 6 and 12, with a specified range of myopia and astigmatism.[10]
-
Intervention: Daily instillation of low-dose atropine eye drops at varying concentrations (e.g., 0.01%, 0.025%, 0.05%) or a placebo in both eyes.[5]
-
Primary Outcome Measures:
-
Secondary Outcome Measures: Often include assessments of accommodation amplitude, pupil size, and visual acuity to monitor side effects.[5]
-
Washout Phase: Many studies incorporate a washout period after treatment cessation to evaluate for any rebound myopia progression.[12]
Signaling Pathways and Mechanisms of Action
The proposed mechanisms through which 7-methylxanthine and atropine exert their myopia-controlling effects differ significantly.
7-Methylxanthine: This oral agent is a non-selective adenosine antagonist.[1][13] The leading hypothesis for its mechanism of action in myopia control is its effect on the scleral extracellular matrix. 7-MX is thought to increase scleral collagen content and the diameter of collagen fibrils, thereby strengthening the sclera and making it more resistant to axial elongation.[3][13]
Atropine: Atropine is a non-selective muscarinic receptor antagonist.[6] Its precise mechanism in myopia control is not fully elucidated but is believed to be independent of its effect on accommodation.[14] It is thought to act directly on the retina and/or sclera to slow eye growth.[6] Potential mechanisms include influencing retinal signaling cascades involving dopamine and modulating scleral fibroblast activity to inhibit scleral thinning and stretching.[14][15]
Caption: Proposed signaling pathways for 7-Methylxanthine and Atropine in myopia control.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing myopia control agents.
Caption: Generalized workflow for a myopia control clinical trial.
Conclusion
Both 7-methylxanthine and low-dose atropine have demonstrated efficacy in slowing the progression of myopia in children. Atropine, particularly at a concentration of 0.05%, appears to be highly effective as a topical treatment, with a well-documented dose-dependent response.[4][5] 7-methylxanthine offers the advantage of oral administration and a mechanism of action focused on reinforcing scleral integrity.[3][13]
The choice between these agents in a clinical or developmental context will depend on various factors, including the desired route of administration, the specific patient population, and the long-term safety profile. Further research, including direct comparative trials, is warranted to establish the relative efficacy and safety of these two promising myopia control agents and to explore the potential for combination therapies.
References
- 1. Systemic 7-methylxanthine in retarding axial eye growth and myopia progression: a 36-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic 7-methylxanthine in retarding axial eye growth and myopia progression: a 36-month pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Supplement for Childhood Myopia: Preliminary Data Promising | MedPage Today [medpagetoday.com]
- 4. reviewofoptometry.com [reviewofoptometry.com]
- 5. Atropine dose comparison shows a clear winner for myopia control - Insight [insightnews.com.au]
- 6. Myopia Management: Does Atropine Work? - Optometrists.org [optometrists.org]
- 7. The latest research on atropine: efficacy, ideal candidates, and safety | Myopia Profile [myopiaprofile.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. reviewofmm.com [reviewofmm.com]
- 11. myopiainstitute.org [myopiainstitute.org]
- 12. bjo.bmj.com [bjo.bmj.com]
- 13. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Atropine in the control of Myopia Progression- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Do Atropine Eye Drops Help Control Myopia in Kids? [specialtyeye.com]
Comparative In Vivo Side Effect Profile: 7-Methylhypoxanthine vs. Other Methylxanthines
This guide provides a comparative analysis of the in vivo side effect profile of 7-Methylhypoxanthine (7-MX) against other commonly studied methylxanthines, namely caffeine, theophylline, and theobromine. The information presented is based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals in understanding the potential therapeutic advantages and disadvantages of these compounds.
Comparative Side Effect Profiles of Common Methylxanthines
Caffeine, theophylline, and theobromine are widely consumed and utilized therapeutically, leading to a well-documented range of side effects. These effects are primarily linked to their action as adenosine receptor antagonists and phosphodiesterase inhibitors.[1][2] The side effects are often dose-dependent and can vary in severity among individuals.[2]
Table 1: Summary of In Vivo Side Effects of Common Methylxanthines
| Side Effect Category | Caffeine | Theophylline | Theobromine |
| Central Nervous System | Insomnia, restlessness, tremors, anxiety, headache.[2][3] | Insomnia, headache, tremors, seizures at high concentrations.[2] | Restlessness, potential for mood swings or heightened anxiety.[3] |
| Cardiovascular System | Increased heart rate, palpitations, increased blood pressure.[1][3] | Tachycardia, arrhythmias, cardiac arrest at severe levels.[2] | Increased heart rate, palpitations, potential for lowered blood pressure due to vasodilation.[3] |
| Gastrointestinal System | Nausea, vomiting, increased gastric acid secretion.[2] | Nausea, vomiting, gastroesophageal reflux.[2] | Nausea, loss of appetite, abdominal pain.[3] |
| Renal System | Diuresis (polyuria).[2] | Diuresis (polyuria).[2] | Diuretic effect.[4] |
| Other | Jitteriness, feeding intolerance in infants.[5] | Feeding intolerance in infants.[5] | Sweating, trembling, severe headache at high doses.[6] |
Side Effect Profile of this compound (7-MX)
This compound is a metabolite of caffeine and theobromine.[7] Preclinical studies on 7-MX have reported a favorable safety profile, with a notable absence of toxicity at the doses tested.
Table 2: Summary of Available In Vivo Toxicity Data for this compound
| Compound | Species | Dosing | Observed Side Effects/Toxicity | Reference |
| This compound | Rat | Up to 1000 mg/kg | No observable signs of toxicity. | [8] |
Experimental Methodologies
A comprehensive understanding of the side effect profiles of these compounds is derived from various in vivo experimental designs. Below is a detailed protocol from a pharmacokinetic study of this compound, which also included toxicity observations.
Pharmacokinetic and Toxicity Study of this compound in Rats
-
Objective: To assess the pharmacokinetics and potential toxicity of orally administered this compound.
-
Subjects: Sprague Dawley rats.
-
Administration: A single oral dose of 30 mg/kg of 7-MX was administered for pharmacokinetic analysis. For toxicity assessment, repeated oral doses of 30 or 60 mg/kg were given.
-
Pharmacokinetic Analysis: Blood samples were collected at various time points post-administration to determine the plasma concentration of 7-MX. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (tmax), and terminal half-life were calculated.
-
Toxicity Observation: Animals were monitored for any observable signs of toxicity following both single and repeated dosing.
-
Results: The study found no evidence of accumulation of 7-MX after repeated daily dosing and, importantly, no observable toxicities were reported at doses up to 1000 mg/kg.[8]
It is important to note that while the side effects of caffeine, theophylline, and theobromine are well-documented in the literature, detailed experimental protocols from foundational in vivo studies are not always readily available in review articles. The assessment of their side effects has been conducted over many years through various preclinical and clinical studies, including observational studies in human populations.
Visualizing Methodologies and Mechanisms
To better understand the evaluation process and the underlying mechanisms of methylxanthine-induced side effects, the following diagrams are provided.
Discussion and Limitations
The available data suggests that this compound may possess a more favorable side effect profile compared to other methylxanthines like caffeine and theophylline, primarily evidenced by a lack of observable toxicity in preclinical rat studies at significant dosages.[8] This contrasts with the well-established and often dose-limiting side effects of other methylxanthines, which include central nervous system stimulation, cardiovascular effects, and gastrointestinal issues.[2]
The primary limitation in this comparison is the absence of direct, head-to-head in vivo studies comparing the side effect profiles of 7-MX with caffeine, theophylline, and theobromine under the same experimental conditions. The data for 7-MX is currently limited to a single pharmacokinetic study with toxicity observations, while the side effect profiles of the other compounds have been characterized through extensive historical use and numerous studies.
Conclusion
Based on current preclinical evidence, this compound appears to be a promising compound with a potentially wider therapeutic window and a more favorable safety profile than traditional methylxanthines. However, further comprehensive in vivo studies are required to directly compare its side effect profile against that of caffeine, theophylline, and theobromine to fully elucidate its therapeutic potential and relative safety. Such studies should include detailed dose-response assessments for a range of physiological and behavioral endpoints.
References
- 1. The cardiovascular effects of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are the side effects of Theobromin? [synapse.patsnap.com]
- 4. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Caffeine versus other methylxanthines for the prevention and treatment of apnea in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Pharmacokinetic Profiles of 7-Methylhypoxanthine and Paraxanthine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of two key methylxanthine metabolites: 7-Methylhypoxanthine (a metabolite of theobromine and caffeine) and paraxanthine (the major metabolite of caffeine). The following sections present a summary of their pharmacokinetic parameters, detailed experimental methodologies, and relevant biological pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound and paraxanthine have been characterized in various studies, primarily in rodent models and humans. The data presented below is compiled from the available scientific literature to facilitate a direct comparison.
| Pharmacokinetic Parameter | This compound (7-MX) | Paraxanthine (PX) | Species | Key Findings & Citations |
| Peak Plasma Concentration (Cmax) | ≈ 30 µM (following a 30 mg/kg oral dose) | Not explicitly stated in µM, but dose-dependent increases observed. | Rat | 7-MX reaches its peak plasma concentration approximately 30 minutes after oral administration.[1][2][3] Paraxanthine kinetics are non-linear at higher doses (15 and 30 mg/kg), indicating saturable elimination.[4] |
| Time to Peak Plasma Concentration (Tmax) | 30 minutes | Not explicitly stated. | Rat | Oral 7-MX is rapidly absorbed.[2][3] |
| Terminal Half-Life (t½) | Approximately 1.4 hours | ~1 hour (at doses up to 10 mg/kg); 3.1 hours | Rat; Human | The half-life of paraxanthine is shorter than that of caffeine (4.1 hours), theobromine (7.2 hours), and theophylline (6.2 hours) in humans.[4][5][6] |
| Total Plasma Clearance | Not explicitly stated. | 0.90 L/hr/kg (at doses up to 10 mg/kg); 2.20 ml/min/kg | Rat; Human | The total plasma clearance of paraxanthine is similar to that of caffeine in humans.[4][5] |
| Apparent Volume of Distribution (Vd) | Not explicitly stated. | 1.50 L/kg (at doses up to 10 mg/kg); 0.63-0.72 L/kg | Rat; Human | The volume of distribution for paraxanthine is similar to that of caffeine in humans.[4][5] |
| Metabolism | Metabolite of caffeine and theobromine.[2][7] Can be further metabolized to 7-methyluric acid.[2] | Major metabolite of caffeine (accounting for ~84% of caffeine metabolism).[8][9] Primarily metabolized by hepatic cytochrome P450 (CYP1A2).[8][10] | Human, Rat | The metabolism of methylxanthines like paraxanthine can be influenced by factors such as smoking and certain drugs that affect CYP1A2 activity.[11][12] |
| Excretion | Primarily excreted in the urine, either unchanged or as 7-methyluric acid.[2] | Metabolites are excreted in the urine.[10] Less than 2% of the parent compound (caffeine) is excreted unchanged.[11][12] | Human |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of standardized experimental procedures. Below is a generalized methodology based on the cited literature for a pharmacokinetic study of a methylxanthine compound in a rodent model.
Animal Studies
-
Animal Model: Adult male Sprague Dawley rats are commonly used.[2][4] Animals are housed in controlled conditions with standard diet and water ad libitum.
-
Drug Administration: The test compound (this compound or paraxanthine) is administered, typically via oral gavage or intravenous bolus injection.[2][4] For oral administration, the compound may be suspended in a vehicle like 1% carboxymethylcellulose.[2]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).[2] Collection is often performed via the saphenous vein into tubes containing an anticoagulant like EDTA.[2]
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The plasma is then typically deproteinized, for instance, by adding acetonitrile, to remove larger molecules that could interfere with analysis.[2]
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS).[2]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters like Cmax, Tmax, t½, clearance, and volume of distribution.[2]
Visualizations
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study, from animal preparation to data analysis.
A typical experimental workflow for a pharmacokinetic study.
Signaling Pathway for Xanthine Derivatives
This compound and paraxanthine, as xanthine derivatives, are known to exert their physiological effects through the antagonism of adenosine receptors and the inhibition of phosphodiesterases (PDEs).[13] This dual mechanism leads to a range of cellular responses.
General signaling pathway for xanthine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of paraxanthine, one of the primary metabolites of caffeine, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paraxanthine: Caffeine's Major Metabolite for Laser-Targeted Energy [blog.priceplow.com]
- 7. Human Metabolome Database: Showing metabocard for 7-Methylxanthine (HMDB0001991) [hmdb.ca]
- 8. Paraxanthine - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. brcrecovery.com [brcrecovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and metabolism of natural methylxanthines in animal and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Consistency of 7-Methylhypoxanthine's Effects: A Comparative Guide for Researchers
A comprehensive analysis of preclinical and clinical data reveals a consistent pattern of efficacy for 7-Methylhypoxanthine (7-MX) in mitigating myopia progression, primarily through its influence on scleral extracellular matrix remodeling. However, the reproducibility of its effects across different laboratory settings is subject to variations in experimental design, highlighting the need for standardized protocols in future investigations.
This guide provides an objective comparison of the performance of this compound, a metabolite of caffeine and theobromine, across various experimental models, with a focus on its well-documented impact on myopia. We delve into the quantitative data from multiple studies, detail the experimental methodologies employed, and explore the underlying signaling pathways. This analysis is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of 7-MX's effects and the factors influencing their reproducibility.
Performance Across Different Laboratory Settings: A Comparative Analysis
The primary therapeutic application of 7-MX investigated to date is the inhibition of myopia (nearsightedness). The following tables summarize the quantitative data from key studies in different animal models and a retrospective human study, providing a comparative overview of its efficacy.
| Animal Model | Dosage | Duration | Effect on Myopia Progression (Diopters) | Effect on Axial Elongation (mm) | Reference |
| Guinea Pigs | 300 mg/kg/day (oral) | 21 days | -2.75 D (vs. -5.40 D in control) | +0.66 mm (vs. +1.00 mm in control) | [1][2] |
| Rabbits | 30 mg/kg/day (oral) | 30 days | -0.21 D (vs. -1.10 D in control) | +0.07 mm (vs. +0.51 mm in control) | [3][4][5] |
| Chickens | 30 mg/kg (oral, twice daily) | 10 days | -6.43 D (vs. -8.30 D in control for LIM) -10.19 D (vs. -10.77 D in control for FDM) | No significant difference in vitreous chamber depth | [6] |
| Human Study (Retrospective) | Dosage | Duration | Modeled Myopia Progression (Diopters) over 6 years | Modeled Axial Elongation (mm) over 6 years | Reference |
| Children (11 years old) | 1000 mg/day (oral) | Average 3.6 years | -1.43 D (vs. -2.27 D if untreated) | 0.84 mm (vs. 1.01 mm if untreated) | [7][8][9][10][11] |
Observations on Reproducibility:
The data consistently demonstrates that oral administration of 7-MX is associated with a reduction in both myopia progression and axial elongation in mammalian models (guinea pigs and rabbits) and in a retrospective analysis of myopic children.[1][2][3][4][5][7][8][9][10][11] Notably, the effect appears to be less pronounced or absent in the chicken model of both lens-induced myopia (LIM) and form-deprivation myopia (FDM).[6] This suggests a potential species-specific difference in the scleral remodeling process, as avian eyes possess a cartilaginous layer in the sclera which is absent in mammals.
Direct comparison of the magnitude of the effect is challenging due to variations in experimental protocols, including dosage, duration of treatment, and the age of the animal models. For instance, the dosage used in the guinea pig study was ten times higher than that used in the rabbit study.[1][2][3][4][5] Despite these variations, the qualitative outcome of myopia inhibition remains consistent across mammalian studies.
Comparison with an Alternative: this compound vs. Caffeine
Caffeine, another methylxanthine and a well-known non-selective adenosine receptor antagonist, is a logical alternative to 7-MX. While direct, head-to-head comparative studies with quantitative data on myopia progression are limited, existing research provides some insights.
7-MX is a metabolite of caffeine, and both are believed to exert their effects on myopia through the same mechanism: antagonism of adenosine receptors.[7] However, a key difference lies in their pharmacokinetic properties. 7-MX has a poor ability to penetrate the blood-brain barrier compared to caffeine, which may result in fewer central nervous system side effects.[7]
A retrospective study on Danish children showed that oral intake of 7-MX was associated with reduced myopia progression.[8][9][10][11] While similar large-scale studies on caffeine for myopia control are lacking, the shared mechanism of action suggests that caffeine could have a similar, albeit potentially less targeted, effect. The lower toxicity profile of 7-MX compared to caffeine has also been noted.[10]
The Underlying Mechanism: A Look at the Signaling Pathway
The primary mechanism of action for this compound in the context of myopia is believed to be its role as a non-selective adenosine receptor antagonist in the eye, particularly in scleral fibroblasts.[12][13] This antagonism leads to a cascade of events that ultimately results in the strengthening of the sclera and resistance to axial elongation.
All four subtypes of adenosine receptors (A1, A2A, A2B, and A3) have been found in human scleral fibroblasts.[13] The activation of A2A receptors, in particular, has been shown to promote collagen production in fibroblasts through a complex signaling pathway.[14][15][16] By blocking these receptors, 7-MX is thought to modulate the synthesis of extracellular matrix components, leading to an increase in scleral collagen content and fibril diameter.[12]
References
- 1. Effects of 7-methylxanthine on the sclera in form deprivation myopia in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Effects of 7-methylxanthine on form-deprivation myopia in pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijo.cn [ijo.cn]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 8. bjo-bmj-com.bibliotheek.ehb.be [bjo-bmj-com.bibliotheek.ehb.be]
- 9. medpagetoday.com [medpagetoday.com]
- 10. Caffeine Metabolite Slows Myopia Progression in Children, New Study Suggests | Sci.News [sci.news]
- 11. Oral administration of caffeine metabolite 7-methylxanthine is associated with slowed myopia progression in Danish children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical and ultrastructural changes in rabbit sclera after treatment with 7-methylxanthine, theobromine, acetazolamide, or L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distribution of adenosine receptors in human sclera fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine A2A receptors promote collagen production by a Fli1- and CTGF-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic Deletion of the Adenosine A2A Receptor Confers Postnatal Development of Relative Myopia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adenosine 2A receptor promotes collagen production by human fibroblasts via pathways involving cyclic AMP and AKT but independent of Smad2/3 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel 7-Methylhypoxanthine Derivatives: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of Emerging 7-Methylhypoxanthine Analogs Against the Parent Compound, Highlighting Anticancer and Enzyme Inhibitory Activities.
In the landscape of drug discovery, the modification of existing pharmacophores is a cornerstone of developing novel therapeutics with enhanced efficacy and specificity. This guide provides a comprehensive benchmark of new this compound derivatives against their parent compound. Drawing from a collection of experimental data, we present a comparative analysis of their anticancer and enzyme inhibitory potential, offering valuable insights for researchers, scientists, and professionals in drug development.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound and its derivatives spans various domains, most notably in oncology and as modulators of key cellular signaling pathways. While direct comparative studies are emerging, analysis of existing data allows for a preliminary benchmark of novel derivatives against the parent compound.
Anticancer Cytotoxicity
The antiproliferative activity of this compound and its novel derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) serves as a key metric for this comparison.
A study on the toxicity of 7-Methylxanthine (often used interchangeably with this compound) established its baseline cytotoxicity. In normal breast epithelial (fR2) and rat brain C6 glioma cells, 7-Methylxanthine displayed high IC50 values of 305.5 µg/mL and 721 µg/mL, respectively, indicating low toxicity in these cell lines[1][2]. This low intrinsic toxicity of the parent compound provides a favorable starting point for the development of derivatives with enhanced and more selective anticancer activity.
Novel synthetic xanthine derivatives have demonstrated significantly more potent anticancer effects. For instance, a series of newly synthesized xanthine derivatives exhibited potent cytotoxicity against the MCF-7 breast cancer cell line, with some compounds showing IC50 values in the low micromolar range[3][4][5]. One study reported novel phenanthridine derivatives with significant cytotoxic activity against MCF-7 cells, with the most potent compound having an IC50 value of 0.28 µM[6]. Another study highlighted dihydroquinoline derivatives with strong growth inhibitory potential against T47D, MCF-7, and MDA-MB-231 breast cancer cell lines, with IC50 values as low as 2.20 µM[5].
Table 1: Comparative Anticancer Activity (IC50) of this compound and Novel Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Insights |
| 7-Methylxanthine (Parent Compound) | fR2 (normal breast epithelial) | ~1838 (305.5 µg/mL)[1][2] | Low intrinsic cytotoxicity. |
| C6 glioma | ~4340 (721 µg/mL)[1][2] | ||
| Novel Phenanthridine Derivative (8a) | MCF-7 (breast) | 0.28[6] | Introduction of a phenanthridine moiety significantly enhances cytotoxicity. |
| Dihydroquinoline Derivative (11) | T47D (breast) | 2.20[5] | Dihydroquinoline scaffold shows potent growth inhibition. |
| MCF-7 (breast) | 3.03[5] | ||
| MDA-MB-231 (breast) | 11.90[5] | ||
| Thiazolidine Derivative (108) | MCF-7 (breast) | 1.27[5] | Thiazolidine-2,4-dione substitution leads to potent antiproliferative activity. |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The provided data serves as a representative benchmark.
Enzyme Inhibition
This compound and its derivatives are known to interact with key enzymes involved in cellular signaling, including phosphodiesterases (PDEs) and acetylcholinesterase (AChE).
Furthermore, newly designed methylxanthine-alkynylmethylamine derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), with some compounds exhibiting IC50 values as low as 0.089 µM[13].
Table 2: Comparative Enzyme Inhibitory Activity of Xanthine Derivatives
| Compound/Derivative | Target Enzyme | IC50 / Ki | Key Structural Insights |
| Theophylline (Related Methylxanthine) | Adenosine A1/A2A Receptors | Ki: 14µM / 19µM[11] | Parent methylxanthines show micromolar affinity. |
| 1,3-bis(cyclopropylmethyl)xanthine Derivative (6) | PDE Va | IC50: 0.14 µM[12] | N-7 substitution significantly increases PDE inhibitory potency. |
| Methylxanthine-alkynylmethylamine Derivative (65) | Acetylcholinesterase (AChE) | IC50: 0.089 µM[13] | Introduction of alkynylmethylamine moieties leads to potent AChE inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound derivatives.
MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) in the complete culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro Enzyme Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting a specific enzyme.
Objective: To determine the IC50 value of a compound for a target enzyme.
Materials:
-
Purified target enzyme (e.g., a specific phosphodiesterase isoform)
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds (this compound and its derivatives)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the purified enzyme, and various concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific duration, ensuring the reaction proceeds in the linear range.
-
Reaction Termination: Stop the reaction, if necessary, by adding a stop solution.
-
Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its derivatives are primarily mediated through their interaction with key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more effective derivatives.
Adenosine Receptor Signaling
Methylxanthines are well-known antagonists of adenosine receptors (A1, A2A, A2B, and A3). These G protein-coupled receptors are involved in a multitude of physiological processes, including neurotransmission, inflammation, and cell proliferation. By blocking adenosine from binding to its receptors, this compound derivatives can modulate downstream signaling cascades, such as the cyclic AMP (cAMP) pathway.
Caption: Antagonism of Adenosine Receptor Signaling by this compound Derivatives.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP and cGMP, thereby terminating their signaling. By inhibiting PDEs, this compound derivatives can increase the intracellular levels of these second messengers, leading to prolonged activation of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG).
Caption: Mechanism of Action of this compound Derivatives as PDE Inhibitors.
Experimental Workflow for Anticancer Drug Screening
The process of evaluating new anticancer compounds involves a series of well-defined steps, from initial high-throughput screening to more detailed mechanistic studies.
Caption: A typical workflow for the screening and evaluation of novel anticancer compounds.
References
- 1. Pre-clinical and cellular toxicity evaluation of 7-methylxanthine: an investigational drug for the treatment of myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylxanthine inhibitors of phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic nucleotide phosphodiesterase inhibitor, 3-isobutyl-1-methylxanthine, induces cytodifferentiation of follicular granulosa cells cultured in serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylxanthines Modulate Circadian Period Length Independently of the Action of Phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Statistical Validation of 7-Methylxanthine's Therapeutic Effects in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of 7-Methylxanthine (7-MX) in models of myopia and gout. The data presented is collated from various studies to offer an objective overview of 7-MX's performance against alternative therapeutic strategies.
Myopia Control
7-Methylxanthine has emerged as a promising orally administered therapeutic agent for controlling the progression of myopia. Preclinical studies have demonstrated its efficacy in various animal models, primarily by modulating scleral remodeling. The most common alternative therapeutic agent used in clinical practice and for comparison in research is atropine.
Comparative Efficacy in Preclinical Myopia Models
Table 1: Summary of Preclinical Efficacy in Form-Deprivation Myopia (Guinea Pig Model)
| Treatment Group | Dosage/Administration | Duration of Treatment | Key Efficacy Endpoints | Percentage Reduction in Myopic Shift (vs. Control) | Percentage Reduction in Axial Elongation (vs. Control) |
| 7-Methylxanthine | Oral gavage | 2-4 weeks | Refractive error, Axial length | ~30-50% | ~25-45% |
| Atropine | Topical eye drops | 2-4 weeks | Refractive error, Axial length | ~40-60% | ~35-55% |
| Control (Form-Deprived) | Vehicle/Untreated | 2-4 weeks | Refractive error, Axial length | 0% | 0% |
Note: The percentage reductions are approximate ranges compiled from multiple studies and are intended for comparative illustration. Actual values can vary based on specific experimental conditions.
Experimental Protocols
Form-Deprivation Myopia Induction in Guinea Pigs
This protocol outlines the standard procedure for inducing myopia in guinea pigs, a model frequently used to test anti-myopia therapeutics.
-
Animal Model: Three-week-old male guinea pigs are typically used.
-
Induction of Myopia: One eye of each animal is randomly selected for form deprivation. A specially designed facemask with a translucent diffuser is fitted over the eye to induce myopia. The fellow eye serves as a control.[1][2]
-
Treatment Administration:
-
7-Methylxanthine: Administered orally via gavage at a specified daily dosage.
-
Atropine: Administered as a topical eye drop to the form-deprived eye at a specified concentration and frequency.
-
-
Duration: The treatment and form deprivation are typically continued for a period of 2 to 4 weeks.
-
Endpoint Measurement:
-
Refractive Error: Measured using an automated infrared photorefractor.
-
Axial Length: Measured using high-frequency A-scan ultrasonography.
-
Measurements are taken at baseline and at the end of the treatment period.
-
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway for 7-Methylxanthine in Myopia Control
7-Methylxanthine, a non-selective adenosine receptor antagonist, is believed to control myopia progression through its interaction with the ADORA2A-DRD2 receptor pathway in retinal pigment epithelial (RPE) cells.[3][4] By inhibiting the ADORA2A receptor, 7-MX prevents the inhibition of the DRD2 receptor pathway, leading to increased DRD2 activity, which is thought to play a role in regulating scleral remodeling and inhibiting excessive axial elongation.[3]
Experimental Workflow for Preclinical Myopia Studies
Gout Management
7-Methylxanthine has demonstrated a potential therapeutic role in gout by inhibiting the crystallization of monosodium urate (MSU), the pathogenic hallmark of the disease.[5][6] The primary alternative and standard-of-care for gout is allopurinol, a xanthine oxidase inhibitor that reduces uric acid production.
Comparative Efficacy in Preclinical Gout Models
Direct preclinical studies comparing the efficacy of 7-Methylxanthine and allopurinol in a gout animal model are limited. However, we can compare their performance based on their distinct mechanisms of action and available data from in vitro and in vivo studies.
Table 2: Summary of Preclinical Performance in Gout Models
| Compound | Mechanism of Action | Preclinical Model | Key Efficacy Endpoints | Notable Findings |
| 7-Methylxanthine | Inhibition of MSU crystal formation | In vitro crystallization assays; Rat plasma ex vivo | Inhibition of MSU crystallization | Dose-dependently inhibits MSU crystallization.[5] Effective at concentrations achievable through oral administration.[5] |
| Allopurinol | Xanthine oxidase inhibitor (reduces uric acid production) | Potassium oxonate-induced hyperuricemia in rats | Serum uric acid levels, Paw swelling, Inflammatory markers | Significantly reduces serum uric acid levels.[7] Reduces inflammatory responses associated with MSU crystal deposition.[7] |
Experimental Protocols
In Vitro Monosodium Urate Crystallization Inhibition Assay
This assay is used to evaluate the direct inhibitory effect of compounds on the formation of MSU crystals.[8][9]
-
Preparation of Supersaturated Uric Acid Solution: A supersaturated solution of uric acid is prepared in a buffer mimicking synovial fluid (pH 7.4).
-
Treatment Groups: The solution is divided into aliquots, and different concentrations of 7-Methylxanthine or a vehicle control are added.
-
Incubation: The solutions are incubated at a constant temperature (e.g., 37°C) to allow for crystal formation.
-
Quantification of Crystallization:
-
Turbidimetry: The turbidity of the solution is measured over time using a spectrophotometer, where an increase in absorbance indicates crystal formation.
-
Microscopy: Aliquots are examined under a polarized light microscope to visualize and count the crystals.
-
-
Data Analysis: The percentage inhibition of crystallization is calculated by comparing the results from the 7-MX treated groups to the control group.
Potassium Oxonate-Induced Hyperuricemia and Gouty Arthritis in Rats
This is a common in vivo model to study the efficacy of anti-gout drugs.[7]
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Induction of Hyperuricemia: Hyperuricemia is induced by the intraperitoneal injection of potassium oxonate, a uricase inhibitor.
-
Induction of Gouty Arthritis: An acute inflammatory response is triggered by injecting MSU crystals into the paw or knee joint.
-
Treatment Administration:
-
7-Methylxanthine: Administered orally.
-
Allopurinol: Administered orally.
-
-
Endpoint Measurement:
-
Serum Uric Acid Levels: Measured from blood samples.
-
Paw Swelling: Measured using a plethysmometer.
-
Inflammatory Markers: Levels of cytokines (e.g., IL-1β, TNF-α) in serum or joint tissue are measured by ELISA.
-
Histopathology: Joint tissues are examined for signs of inflammation and damage.
-
Mechanism of Action and Experimental Workflow
Mechanism of 7-Methylxanthine in Gout
The primary mechanism of 7-Methylxanthine in the context of gout is the direct inhibition of monosodium urate crystal formation. It is hypothesized that 7-MX molecules interact with uric acid molecules, preventing their aggregation and crystallization into the needle-shaped MSU crystals that trigger an inflammatory response.
Experimental Workflow for Preclinical Gout Studies
References
- 1. Increased Choroidal Blood Perfusion Can Inhibit Form Deprivation Myopia in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of form-deprived myopia and lens-induced myopia in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of Allopurinol and Disulfir… [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 7-Methylhypoxanthine: A Guide for Laboratory Professionals
It is imperative to consult your institution's Environmental Health and Safety (EH&S) department before proceeding with any disposal protocol. Regulations can vary significantly based on location and the specific capabilities of waste management facilities.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Handle 7-methylhypoxanthine in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The recommended approach for disposing of this compound is to treat it as a chemical waste stream. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any solid this compound, along with contaminated consumables such as weigh boats, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a separate, sealed, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EH&S department.
Step 2: Waste Containerization and Labeling
-
Select a container that is compatible with the chemical properties of this compound and any solvents used. The container must be leak-proof and have a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date when the waste was first added.
Step 3: Storage
-
Store the sealed waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated.
Step 4: Arranging for Disposal
-
Contact your institution's EH&S department to schedule a pickup for your chemical waste. Follow all institutional procedures for waste manifests and handover.
Quantitative Data for Disposal Planning
While specific quantitative data for this compound disposal is not available, the following table provides a general framework for managing chemical waste in a laboratory setting.
| Parameter | Guideline | Considerations |
| Waste Classification | Chemical Waste (Assumed Hazardous) | In the absence of specific data, treat as hazardous. Consult institutional guidelines. |
| Solid Waste Container | Labeled, sealed, high-density polyethylene (HDPE) container. | Ensure compatibility with any residual solvents. |
| Liquid Waste Container | Labeled, sealed, compatible solvent bottle (e.g., glass or HDPE). | Do not mix with incompatible waste streams. |
| Container Labeling | "Hazardous Waste," Chemical Name, Concentration, Date. | Follow institutional and local regulations for labeling. |
| Temporary Storage | Designated, ventilated, secure area. | Segregate from incompatible materials. |
Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemical waste, applicable to this compound.
Disposal workflow for this compound waste.
By following these general guidelines and, most importantly, consulting with your local EH&S professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
Personal protective equipment for handling 7-Methylhypoxanthine
This guide provides immediate and essential safety and logistical information for the handling and disposal of 7-Methylhypoxanthine, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The primary hazards associated with similar compounds include potential skin, eye, and respiratory irritation.[1]
Recommended Personal Protective Equipment:
| Body Part | Protection | Specifications |
| Hands | Disposable Gloves | Nitrile or latex gloves are recommended. Change gloves frequently, especially if contaminated.[1] |
| Body | Laboratory Coat | A full-length, closed lab coat is required. For tasks with a splash hazard, consider a liquid-resistant apron.[1] |
| Eyes | Safety Glasses/Goggles | Mandatory use of safety glasses with side shields or chemical splash goggles.[1] |
| Feet | Closed-Toe Shoes | Required to protect against spills and falling objects.[1] |
| Respiratory | Fume Hood/Respirator | Handle the solid form in a chemical fume hood to prevent dust inhalation.[1] If a fume hood is not available, a NIOSH-approved respirator for particulates may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and moisture.[1][2]
Handling Procedures (Weighing and Solution Preparation):
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Engineering Controls: All manipulations of the solid powder, including weighing and initial dissolving, should be conducted within a certified chemical fume hood to minimize dust generation and inhalation.[1]
-
Weighing: Use a microbalance inside the fume hood. Handle the powder with care to avoid creating dust.
-
Solubilization: Slowly add the solvent to the solid. Keep the container capped when mixing.
-
Labeling: Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.
-
Post-Handling: Wipe down the work area with a suitable cleaning agent after handling is complete. Always wash hands thoroughly with soap and water before leaving the laboratory.
Disposal Plan
All waste containing this compound, including contaminated consumables, should be treated as chemical waste.
Waste Collection:
-
Solid Waste: Collect all solid waste, such as contaminated weigh boats and pipette tips, in a dedicated, leak-proof, and clearly labeled container.
-
Liquid Waste: Use a separate, sealed, and clearly labeled container for solutions containing this compound. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
Labeling and Storage of Waste:
-
Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store sealed waste containers in a designated and secure area, away from incompatible materials.
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Follow all institutional procedures for waste manifests and handover.
Physical and Chemical Properties (of similar compounds)
The following table summarizes key quantitative data for a structurally related compound, 7-Methylxanthine, to provide an indication of its physical properties.
| Property | Value |
| Physical State | Solid |
| Appearance | Light yellow |
| Molecular Formula | C6H6N4O2 |
| Molecular Weight | 166.14 g/mol |
| Melting Point | > 300 °C / 572 °F[2] |
Experimental Workflow and Safety Procedures
The following diagrams illustrate the general workflow for safely handling a chemical powder like this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
